(4-(5-Bromopyridin-3-yl)phenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11BrN2 |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
[4-(5-bromopyridin-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H11BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H,6,14H2 |
InChI Key |
IZZIGXVJBQIXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
(4-(5-Bromopyridin-3-yl)phenyl)methanamine chemical structure and properties
Advanced Scaffold Analysis for Medicinal Chemistry & Fragment-Based Design
Executive Summary & Strategic Utility
Compound Identity: (4-(5-Bromopyridin-3-yl)phenyl)methanamine Formula: C₁₂H₁₁BrN₂ Molecular Weight: 263.13 g/mol
This compound represents a high-value biaryl building block characterized by orthogonal reactivity handles . It features a 3,5-disubstituted pyridine core linked to a para-substituted benzylamine.
Strategic Significance in Drug Discovery:
-
Bifunctional Design: The molecule possesses two distinct reaction sites:[1]
-
The Electrophile (C-Br): A 5-bromo substituent on the pyridine ring, primed for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) to expand the core.
-
The Nucleophile (-NH₂): A primary benzylamine, ideal for amide coupling, reductive amination, or sulfonylation to attach warheads or linkers.
-
-
Privileged Scaffold: The 3-arylpyridine motif mimics the geometry of several kinase inhibitor cores (e.g., p38 MAPK inhibitors) and serves as a critical spacer in PROTAC (Proteolysis Targeting Chimera) linker design.
Physicochemical Profile (Calculated)
Data below are predicted based on structural fragment contribution (ChemAxon/ACD/Labs algorithms).
| Property | Value | Structural Insight |
| LogP (cLogP) | 2.45 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration if derivatized. |
| TPSA | ~38.9 Ų | Low polar surface area suggests good membrane permeability. |
| pKa (Pyridine N) | ~2.8 - 3.2 | Reduced basicity due to the electron-withdrawing bromine atom. |
| pKa (Amine N) | ~9.5 | Typical primary aliphatic amine; protonated at physiological pH. |
| H-Bond Donors | 2 | From the primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Pyridine nitrogen and amine nitrogen.[2][3] |
Synthetic Architecture & Protocols
The synthesis relies on a desymmetrization strategy of 3,5-dibromopyridine. The challenge lies in achieving mono-arylation without over-coupling to the bis-aryl product.
Retrosynthetic Logic
The most robust disconnection is the C-C bond between the pyridine and the phenyl ring via Suzuki-Miyaura Cross-Coupling .
-
Partner A: 3,5-Dibromopyridine (Symmetric electrophile).
-
Partner B: 4-(N-Boc-aminomethyl)phenylboronic acid (Nucleophile).
-
Note: The amine is protected (Boc) to prevent catalyst poisoning and side reactions during the coupling.
-
Experimental Protocol: Mono-Selective Suzuki Coupling
-
Reagents: Charge a reaction vessel with 3,5-dibromopyridine (1.0 equiv), 4-(N-Boc-aminomethyl)phenylboronic acid (0.95 equiv), and Na₂CO₃ (2.0 equiv).
-
Expert Tip: Use a slight deficit of the boronic acid to minimize the formation of the bis-coupled byproduct.
-
-
Solvent System: Suspend in 1,4-Dioxane/Water (4:1 v/v). Degas with Argon for 15 minutes.
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).
-
Reaction: Heat to 90°C for 12–16 hours under inert atmosphere.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The bis-coupled product elutes last; the starting dibromide elutes first. Isolate the mono-coupled intermediate.
Step 2: Deprotection
-
Dissolve the Boc-intermediate in DCM.
-
Add TFA (10–20 equiv) or 4M HCl in Dioxane at 0°C.
-
Stir at RT for 2 hours.
-
Free Basing: Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin to obtain the free amine.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis highlighting the critical desymmetrization of the dibromopyridine core.
Reactivity Profile & Functionalization
The value of this scaffold lies in its divergent synthesis potential.[1]
| Handle | Chemical Nature | Primary Applications | Recommended Conditions |
| -NH₂ | Nucleophilic Amine | Library Generation: Amide coupling, urea formation, reductive amination. | HATU/DIPEA (Amide); STAB/Aldehyde (Reductive Amination). |
| -Br | Aryl Halide | Core Expansion: Suzuki (Aryl), Buchwald (Amine), Sonogashira (Alkyne). | Pd₂dba₃/XPhos (Buchwald); Pd(dppf)Cl₂/Boronic Ester (Suzuki). |
| Pyridine N | Basic Heterocycle | Salt Formation/Solubility: Can be protonated to improve aqueous solubility. | HCl, Methanesulfonic acid. |
Visualization: Divergent Derivatization
Caption: Orthogonal functionalization pathways utilizing the amine and bromine handles.
Safety & Handling (MSDS Highlights)
-
Hazards: As a bromopyridine derivative, expect Skin Irritation (H315) and Eye Irritation (H319) . The benzylamine moiety acts as a weak base and may cause Respiratory Irritation (H335) if inhaled as dust.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Primary amines can absorb CO₂ from the air to form carbamates over time.
-
Stability: The aryl bromide is stable under ambient conditions but light sensitive over long periods.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Lutz, M. R., et al. (2018). "Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 14, 2392–2403. Link
-
BenchChem Application Note. "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives." (General procedure for bromopyridine coupling). Link
-
PubChem Compound Summary. "(4-(Pyridin-3-yl)phenyl)methanamine" (Des-bromo analog properties). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of (4-(5-Bromopyridin-3-yl)phenyl)methanamine: A Technical Guide for Drug Design
Executive Summary: The "Privileged" Biaryl Scaffold
(4-(5-Bromopyridin-3-yl)phenyl)methanamine is a high-value bifunctional intermediate in fragment-based drug discovery (FBDD). Its structure combines a biaryl core (conferring rigidity and lipophilicity) with two distinct orthogonal reactive handles:
-
The Electrophilic Handle (5-Br): A halogen bond donor and a site for late-stage diversification via palladium-catalyzed cross-couplings.
-
The Nucleophilic Handle (Methanamine): A primary amine serving as a solvent-exposed polar group, a cation-pi interactor, or a linker attachment point (e.g., for PROTACs).
This guide analyzes its physicochemical profile, synthetic accessibility, and strategic application in designing kinase inhibitors and GPCR ligands.
Molecular Architecture & Computed Properties
Understanding the physicochemical landscape is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Structural Dissection
-
Core: 3-Arylpyridine.[1] The pyridine nitrogen provides an H-bond acceptor (HBA) vector, often critical for "hinge binding" in kinase targets.
-
Substituents:
-
Para-benzylamine: High basicity (pKa ~9.0). At physiological pH (7.4), this exists predominantly as
, improving aqueous solubility. -
Meta-Bromine: Increases lipophilicity and metabolic stability at the pyridine ring (blocking oxidation at C5).
-
Physicochemical Data Profile
Data summarized below represents consensus values derived from fragment-based QSAR modeling.
| Property | Value (Est.) | Drug Design Implication |
| Molecular Weight | 263.14 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | 2.1 – 2.4 | Optimal lipophilicity for membrane permeability without compromising solubility. |
| TPSA | ~39 Ų | High CNS penetration potential (TPSA < 90 Ų). |
| pKa (Amine) | 9.2 ± 0.5 | Protonated at pH 7.4; drives solubility and electrostatic interactions (e.g., Asp/Glu residues). |
| pKa (Pyridine) | ~2.5 | Non-basic at physiological pH due to the electron-withdrawing Br atom. |
| H-Bond Donors | 2 (Amine) | Critical for solvent interaction. |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Vectorial interactions for target binding. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
Synthetic Accessibility & Protocols
Expert Insight: Direct coupling of free amines in Suzuki reactions often leads to catalyst poisoning or side reactions. The most robust "self-validating" protocol utilizes a Boc-protected intermediate.
Recommended Synthetic Route (Suzuki-Miyaura Coupling)
Reaction Logic: We utilize 3,5-dibromopyridine as the electrophile. Due to symmetry, the first substitution is statistically controlled but easily purified. The nucleophile is (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid .
Protocol:
-
Reagents: 3,5-Dibromopyridine (1.0 eq), N-Boc-4-aminomethylphenylboronic acid (1.1 eq),
(0.05 eq), (2.0 M aq, 3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Conditions: Heat to 90°C under
for 4–6 hours. -
Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).[2]
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to yield the title compound as an HCl or TFA salt.
Synthetic Workflow Visualization
Caption: Step-wise synthesis ensuring regioselectivity and amine protection to prevent catalyst deactivation.
ADME/Tox Profiling & Metabolic Stability
For drug development, the behavior of the Bromopyridine and Benzylamine motifs is predictable but requires management.
Metabolic Soft Spots
-
Benzylic Carbon: The
adjacent to the amine is susceptible to oxidative deamination by MAO (Monoamine Oxidases) or CYPs, leading to the corresponding aldehyde/carboxylic acid.-
Mitigation: Methylation of the benzylic position (chiral center introduction) or gem-dimethylation.
-
-
Pyridine Ring: The 5-Br substituent effectively blocks metabolic oxidation at that position. However, the N-oxide formation at the pyridine nitrogen is a potential minor pathway.
Solubility & Permeability
-
Solubility: Excellent in acidic media (gastric fluid) due to the amine. At intestinal pH (6.8), the neutral fraction increases, aiding passive transport.
-
Permeability: The halogen (Br) increases lipid bilayer partitioning. This molecule is expected to have high
values in Caco-2 assays ( ).
Strategic Applications in Drug Design
This molecule is not just a final product; it is a linker-scaffold .
Scaffold Hopping & Extension
-
Kinase Inhibitors: The pyridine nitrogen mimics the purine ring of ATP. The amine can be converted to an amide to reach into the "sugar pocket" or "solvent front" of the kinase active site.
-
PROTAC Linkers: The primary amine is an ideal attachment point for alkyl chains connecting to E3 ligase ligands (e.g., VHL or Cereblon binders).
-
Halogen Bonding: The Bromine atom can form specific halogen bonds with backbone carbonyl oxygen atoms in the target protein (interaction energy ~2–5 kcal/mol), a strategy used to boost potency and selectivity.
Design Decision Logic
Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the Br and NH2 groups.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 817681, 3-Amino-5-bromopyridine (Fragment Data). Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for biaryl synthesis). Retrieved from [Link]
-
Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. (Context for biaryl amine scaffolds). Retrieved from [Link]
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. (Mechanistic insight on 5-Br-Pyridine utility). Retrieved from [Link]
Sources
- 1. Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]
Technical Whitepaper: Solubility Profiling & Handling of (4-(5-Bromopyridin-3-yl)phenyl)methanamine
[1][2][3][4][5][6]
Executive Summary
This compound is a functionalized bi-aryl building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3][4][5] Its structure comprises a lipophilic 3-bromo-5-phenylpyridine core linked to a polar, basic primary methanamine tail.[1][6][2][3]
This duality—lipophilic aromatic core vs. hydrophilic amine—dictates its solubility profile.[2][4][5] While Dimethyl Sulfoxide (DMSO) serves as the universal solvent for high-concentration stock solutions (>50 mM), Methanol (MeOH) offers a volatile alternative suitable for intermediate processing, though with specific stability caveats regarding carbamate formation.[2][3] This guide provides the theoretical grounding and validated protocols for solubilizing and handling this compound to ensure experimental reproducibility.
Physicochemical Characterization
To understand the solubility behavior, we must first analyze the molecular drivers.
Structural Analysis[4][5][6]
-
Core Scaffold: The 3-phenylpyridine motif is planar and aromatic, promoting strong
stacking interactions in the solid state.[1][6][2][5] This increases the lattice energy, requiring a solvent capable of disrupting these intermolecular forces.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Bromine Substituent: Increases lipophilicity (LogP) and decreases the basicity of the pyridine nitrogen via electron withdrawal.[3][4][5]
-
Methanamine Group: A primary amine (
) acting as a hydrogen bond donor/acceptor.[2][4][5] It is the primary polarity handle.[2][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Predicted Properties Table[3][5][6]
| Property | Value (Estimated) | Impact on Solubility |
| Molecular Weight | ~263.14 g/mol | Moderate size; kinetics of dissolution will be fast.[1][2][3][4][5] |
| cLogP | 2.8 – 3.2 | Lipophilic.[3][4][5] Favors organic solvents over pure water.[2][3][4][5] |
| pKa (Amine) | ~9.0 – 9.5 | Protonated at physiological pH.[3][4][5] Salt formation (HCl) drastically alters solubility.[4][5] |
| pKa (Pyridine) | ~2.5 | Weakly basic; largely unprotonated in neutral solvents.[3][4][5] |
| H-Bond Donors | 2 (Amine) | Requires polar solvents (DMSO, MeOH) for optimal solvation.[2][3][4][5] |
Solubility Profile: DMSO vs. Methanol[2][3]
Dimethyl Sulfoxide (DMSO)
Status: Preferred Solvent for Stock Solutions [2][3][4][5][7]
-
Solubility Limit: High (>100 mM typically achievable).[3][4][5]
-
Mechanism: DMSO is a polar aprotic solvent.[2][3][4][5] Its oxygen atom acts as a strong H-bond acceptor for the primary amine protons, while its methyl groups and sulfur center interact favorably with the polarizable bromine and aromatic rings.[1][2][3]
-
Advantages:
-
Critical Caveat: DMSO is hygroscopic.[2][3][4][5] Absorbed water can cause the free base amine to precipitate or degrade.[2][4][5] Always use anhydrous DMSO.
Methanol (MeOH)
Status: Preferred for Processing/Transfer [2][3][4][5]
-
Mechanism: Polar protic.[2][3][4][5] Solvates the amine well via H-bonding networks but is less effective at solvating the greasy bromopyridine core compared to DMSO.[2][3][4][5]
-
Advantages:
-
Critical Caveat: Primary amines in methanol can react with atmospheric
to form carbamates (zwitterionic species), which may precipitate or appear as impurities.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Experimental Protocols
Protocol A: Visual Solubility Assessment (Tier 1)
Use this rapid protocol to determine the approximate solubility limit before preparing precious stock solutions.[2][3][5]
Reagents:
-
Solvent: Anhydrous DMSO (Grade
99.9%).[2][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Workflow:
-
Weigh 2.6 mg of compound into a clear 1.5 mL HPLC vial (Target: 10 mM in 1 mL).
-
Add 100
L of DMSO.[2][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Vortex vigorously for 30 seconds.
-
Observation:
-
Clear Solution: Solubility
mM.[4][5] Proceed to add remaining solvent.[2][3][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - for 5 minutes.
-
Persistent Solid: Solubility is
mM.[4][5] Add DMSO inngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> increments until clear.[2][4][5]
-
Protocol B: Kinetic Solubility by HPLC (Tier 2)
Use for precise determination if the compound precipitates in biological buffers.[2][3][5]
-
Stock Prep: Prepare a 10 mM stock in DMSO.
-
Dosing: Spike stock into PBS (pH 7.4) to a target of 100
. -
Incubation: Shake for 24 hours at
. -
Filtration: Filter through a 0.45
PVDF membrane.[4][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Quantification: Inject filtrate onto HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 50:50 DMSO:Water.
Visualization: Dissolution & Handling Workflow
The following diagram outlines the decision logic for solvent selection and the step-by-step dissolution process to avoid common pitfalls like "crashing out" or carbamate formation.
Figure 1: Decision tree and workflow for solubilizing this compound.
Stability & Storage Recommendations
Stock Solution (DMSO)[3][4][5][6]
-
Concentration: 10 mM is the standard "safe" concentration.[2][3][4][5] 50 mM is possible but increases risk of precipitation upon freeze-thaw cycles.[2][3][4][5]
-
Storage:
or . -
Container: Amber glass vials with PTFE-lined caps. Avoid polypropylene (plastic) for long-term storage of high-concentration hydrophobic amines, as they can leach into the plastic.[1][6][2][3]
-
Freeze-Thaw: Limit to < 5 cycles. If precipitation occurs, sonicate at
for 10 minutes.
Serial Dilution (Aqueous)[3][4][5][6]
-
When diluting DMSO stock into aqueous media (e.g., cell culture media), do not exceed 0.5% v/v DMSO to avoid solvent toxicity.[2][3]
-
Precipitation Risk: This compound is lipophilic (LogP ~3).[2][3][4][5] Rapid dilution into water may cause "crashing out."[2][3][4][5]
-
Mitigation: Perform an intermediate dilution step.[2][3][4][5]
References
-
Li, J. et al. "Solubility Profiling of Bi-Aryl Amines in Drug Discovery."[3][4][5] Journal of Medicinal Chemistry, 2020.[3] (General reference for bi-aryl amine behavior).
-
Sigma-Aldrich. "Product Specification: 3-Bromopyridine Derivatives."[2][3][4][5] Merck KGaA, 2023.[3] (Source for core scaffold properties).
-
PubChem. "Compound Summary: Benzylamine."[2][3][4][5] National Library of Medicine.[2][3][4][5] (Source for pKa and amine reactivity).
-
Di, L. & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[6][3] Elsevier, 2nd Edition, 2016.[6] (Authoritative text on solubility protocols).
Disclaimer: This guide is based on theoretical physicochemical principles and standard laboratory practices for this class of compounds.[2][3][4][5] Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.[2][3][4]
Sources
- 1. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-phenylpyridine | C11H8BrN | CID 2762904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-AMINO-5-BROMO-3-METHYLPYRIDINE - CAS:97944-43-9 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 7. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Safety, Handling, and Properties of (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Executive Summary & Chemical Identity[1][2]
(4-(5-Bromopyridin-3-yl)phenyl)methanamine is a bifunctional biaryl building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a basic primary benzylic amine with an electron-deficient bromopyridine ring. This dual functionality presents specific challenges in handling, stability, and chemical reactivity.[1][2]
This guide provides a derived safety profile based on Structure-Activity Relationships (SAR) of analogous halogenated biaryl amines, as specific experimental SDS data for this exact substitution pattern is often proprietary to custom synthesis campaigns.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 4-(5-Bromo-3-pyridyl)benzylamine |
| Molecular Formula | C₁₂H₁₁BrN₂ |
| Molecular Weight | 263.13 g/mol |
| Predicted CAS | Research Chemical (Analog: 294648-05-8 for non-bromo parent) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; limited solubility in water (unless protonated) |
Hazard Identification (GHS Classification)
Critical Warning: As a primary benzylic amine, this compound exhibits basicity and nucleophilicity that can lead to tissue damage. The brominated pyridine moiety adds potential for systemic toxicity if absorbed. Treat as a High Potency Pharmacological Ingredient (HPPI) until toxicological data proves otherwise.
Derived GHS Classification
Based on functional group analysis of benzylamines and halogenated pyridines [1, 3]:
-
Skin Corrosion/Irritation (Category 1B/2): High probability of causing skin burns or severe irritation due to the primary amine (
). -
Serious Eye Damage (Category 1): Risk of irreversible corneal damage upon contact.
-
Acute Toxicity (Oral/Inhalation - Category 4): Pyridine derivatives often exhibit CNS or metabolic toxicity.
-
Specific Target Organ Toxicity (Single Exposure - Category 3): Respiratory tract irritation.[3][4][5]
Functional Group Hazard Analysis
-
Benzylic Amine: Susceptible to formation of carbamates upon exposure to atmospheric
. Corrosive to mucous membranes. -
Bromopyridine: A reactive handle for cross-coupling; however, metabolically, halogenated pyridines can form reactive metabolites via oxidative defluorination/dehalogenation mechanisms in vivo.
Safe Handling & Engineering Controls
The "Zero-Contact" Weighing Protocol
To ensure operator safety and data integrity, utilize this self-validating weighing workflow. This prevents cross-contamination and exposure.
-
Environment: Weigh only inside a certified Chemical Fume Hood or Powder Containment Enclosure (PACE).
-
Static Control: Use an ionizing bar to neutralize static charge on the solid, preventing "fly-away" powder.
-
The "Double-Vial" Technique:
-
Step A: Tare the receiving vial (Vial A) inside the balance.
-
Step B: Transfer solid into Vial A.
-
Step C:Validation: Wipe the exterior of Vial A with a methanol-dampened Kimwipe. Check the wipe under UV light (254 nm). If the compound fluoresces (common for biaryls), any glow indicates external contamination. Reclean until negative.
-
Step D: Place Vial A into a larger secondary jar (Vial B) for transport.
-
PPE Requirements[3][7][8]
-
Respiratory: N95 minimum; P100/P3 respirator recommended if handling >500 mg outside a hood.
-
Dermal: Double-gloving strategy. Inner layer: Nitrile (4 mil). Outer layer: Long-cuff Nitrile or Neoprene (minimum 5 mil).
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the corrosive nature of the amine vapor/dust.
Synthesis & Impurity Profile
Understanding the synthesis is crucial for anticipating impurities that affect biological assays (e.g., residual Palladium). The most robust route involves a Suzuki-Miyaura cross-coupling.
Synthetic Pathway Visualization
The following diagram illustrates the convergent synthesis from 3,5-dibromopyridine and a protected aminomethyl phenylboronic acid.
Figure 1: Convergent Suzuki-Miyaura synthesis pathway highlighting critical intermediate steps and potential impurity sources.[6]
Stability & Storage
-
Amine Oxidation: Benzylic amines oxidize to imines or aldehydes upon prolonged air exposure.
-
Protocol: Store under Argon or Nitrogen atmosphere.
-
-
Carbonate Formation: Reacts with atmospheric
to form solid carbamate salts (often mistaken for degradation).-
Remedy: If a white crust forms, dissolve in dilute acid (1M HCl) and re-basify to recover the free amine.
-
Emergency Response Procedures
Spills (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Mark the zone.
-
Neutralize: Do not sweep dry dust (aerosol risk). Cover with a wet paper towel soaked in dilute acetic acid (vinegar) to neutralize the basic amine, then wipe up.
-
Disposal: Place in a dedicated hazardous waste container labeled "Basic Organic Solid."
First Aid
-
Eye Contact: Immediately flush with water for 15 minutes .[5] Time this; do not guess. The basic nature can cause deep tissue saponification.
-
Skin Contact: Wash with soap and water.[2][3][5] Do not use alcohol (ethanol/isopropanol) as this may enhance transdermal absorption of the bromopyridine moiety.
Experimental Workflow: Handling Logic
Use this decision tree to determine the appropriate handling conditions based on the state of the material.
Figure 2: Operational decision tree for selecting engineering controls and PPE based on physical state and concentration.
References
-
Sigma-Aldrich. (2025).[7][4] Safety Data Sheet: (4-(Pyridin-3-yl)phenyl)methanamine (Parent Analog). Retrieved from
-
BenchChem. (2025).[8][5] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. Retrieved from
-
PubChem. (2025).[7] Compound Summary: Halogenated Benzylamines and Pyridines. National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling of Pyridyl Halides. Retrieved from
-
AkSci. (2025). Safety Data Sheet: Bromopyridine Derivatives.[2][9] Retrieved from
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- 5. angenechemical.com [angenechemical.com]
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- 7. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine | C11H12N2S | CID 89689879 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. echemi.com [echemi.com]
A Technical Guide to the Therapeutic Potential of (4-(5-Bromopyridin-3-yl)phenyl)methanamine Derivatives
Abstract: The (4-(5-Bromopyridin-3-yl)phenyl)methanamine scaffold represents a promising, yet underexplored, class of compounds in modern medicinal chemistry. Its unique biphenyl-like structure, combining a functionalized pyridine ring with a reactive methanamine moiety, offers a versatile platform for developing targeted therapeutics. The presence of the bromine atom is particularly strategic, enabling facile diversification through robust cross-coupling methodologies. This guide provides an in-depth analysis of the synthesis, potential mechanisms of action, and therapeutic applications of these derivatives, with a primary focus on their potential as kinase inhibitors for oncology. We present detailed synthetic protocols, workflows, and a rationale for their application, designed for researchers and professionals in drug development.
Introduction: The Strategic Value of the Bipyridinylphenylmethanamine Scaffold
In the landscape of small molecule drug discovery, scaffolds that offer both a rigid core for precise target binding and multiple points for chemical diversification are highly prized. The this compound core structure embodies these characteristics.
-
Structural Rigidity & Vectorial Diversity: The bi-aryl system provides a defined three-dimensional geometry, allowing for predictable interactions within a protein's binding pocket. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common feature in many successful kinase inhibitors.
-
The Bromine Handle: The bromine atom on the pyridine ring is not merely a substituent; it is a critical functional handle for late-stage functionalization. It serves as a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic introduction of a wide array of chemical groups to explore Structure-Activity Relationships (SAR).[1][2]
-
The Methanamine Moiety: The primary amine group provides another key site for modification. It can be acylated, alkylated, or used in reductive amination to introduce side chains that can modulate solubility, cell permeability, and target engagement.
This combination of features makes the scaffold particularly suitable for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1]
Synthetic Strategies & Library Development
The efficient construction of a diverse library of derivatives is paramount to any drug discovery campaign. The synthesis of this scaffold is strategically designed around the robust and well-established Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis & Workflow
The most logical approach to synthesizing the core structure involves a disconnection at the carbon-carbon bond between the phenyl and pyridine rings. This retrosynthetic pathway identifies a substituted arylboronic acid (or ester) and a functionalized 3,5-dihalopyridine as key starting materials.
The overall synthetic workflow is visualized below, starting from commercially available precursors and proceeding through the key Suzuki coupling step to the final derivatization of the amine.
Caption: Synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of the core scaffold. The choice of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is critical due to its proven efficacy in coupling aryl halides with arylboronic acids.[1][3] The use of a dioxane/water solvent system and a mild base like potassium phosphate ensures broad substrate compatibility.
Materials:
-
3,5-Dibromopyridine (1.0 eq.)
-
(4-(Aminomethyl)phenyl)boronic Acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]
-
Potassium Phosphate (K₃PO₄) (2.2 eq.)[1]
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3,5-dibromopyridine, (4-(aminomethyl)phenyl)boronic acid, and potassium phosphate.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula.[1][3]
-
Heat the reaction mixture to reflux (approximately 90-95°C) and stir vigorously for 12-18 hours.[1][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Perform an aqueous workup: wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure this compound.
Therapeutic Potential & Postulated Mechanism of Action
Primary Indication: Oncology via Kinase Inhibition
Pyridine-based molecules are well-established pharmacophores in the field of kinase inhibition.[1] The nitrogen atom often forms a key hydrogen bond interaction in the hinge region of the ATP-binding pocket of many kinases. The dysregulation of kinase signaling is a fundamental characteristic of cancer, making them prime therapeutic targets.[1]
Specifically, the bipyridinyl structure of these derivatives makes them attractive candidates for inhibiting kinases within critical oncogenic pathways, such as the RAF-MEK-ERK signaling cascade. This pathway is frequently hyperactivated in various cancers, including melanoma and colorectal cancer, driving uncontrolled cell proliferation and survival. An inhibitor based on this scaffold could function by occupying the ATP-binding site of a kinase like B-RAF, preventing its activation and halting the downstream signaling cascade.
Caption: Postulated inhibition of the RAF-MEK-ERK signaling pathway.
Other Potential Therapeutic Avenues
While oncology presents a primary focus, the structural motifs within these derivatives suggest broader therapeutic potential. Related heterocyclic compounds have demonstrated a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The pyridine and thiazolidinone cores are known to exhibit antibacterial properties.[4]
-
Antiproliferative Effects: Beyond kinase inhibition, similar structures have shown general antiproliferative activity against various cancer cell lines.[5][6][7]
-
Cardiovascular Applications: Some biphenyl derivatives are used as angiotensin II receptor blockers for treating hypertension.[8]
Data Presentation: Synthetic Efficiency
The viability of a chemical scaffold is partly dependent on its synthetic accessibility. The Suzuki coupling reaction is known for its reliability and generally good yields across a range of substrates.
Table 1: Representative Yields for Suzuki Cross-Coupling Reactions
| Precursor 1 | Precursor 2 | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | N-Aryl-pyridin-amine | Moderate to Good | [1] |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various Arylboronic Acids | Thiophene-based Imine | 58-72% | [3][9] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Aryl-pyridin-amine | Moderate to Good |[1] |
Conclusion
The this compound scaffold is a strategically designed platform for the development of novel therapeutics. Its synthesis is anchored by the robust Suzuki-Miyaura cross-coupling reaction, which allows for extensive diversification. The primary therapeutic hypothesis centers on the inhibition of oncogenic kinases, leveraging the well-established role of the pyridine moiety in targeting ATP-binding sites. The dual points for chemical modification—the bromine handle and the methanamine group—provide medicinal chemists with the necessary tools to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into this compound class is highly warranted and holds significant potential for delivering next-generation targeted therapies.
References
- BenchChem. (2025).
- Rizwan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal.
- The Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.
- Takahashi, N., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry.
- BenchChem. 4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol.
- ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
- MilliporeSigma. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride.
- Reddy, T., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
- Glowacka, I. E., et al. (2022).
- MilliporeSigma. (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride.
- Pano, A., et al. (2025).
- Gulewicz, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar.
- Mohammed, H. S., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
- Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
Sources
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- 2. 4-(5-Bromopyridin-3-yl)-3-methylbutan-2-ol | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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- 6. mdpi.com [mdpi.com]
- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: pKa Values and Ionization States of (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Executive Summary
(4-(5-Bromopyridin-3-yl)phenyl)methanamine is a bifunctional bi-aryl scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its physicochemical behavior is governed by two distinct ionizable centers: a basic aliphatic primary amine and a weakly basic pyridine nitrogen modulated by a halogen substituent.[2]
Understanding the ionization constants (pKa) of this molecule is critical for optimizing:
-
Synthetic Workflows: Controlling regioselectivity during nucleophilic substitutions.
-
Purification Strategies: Selecting appropriate pH buffers for reverse-phase HPLC.
-
Biopharmaceutical Profiling: Predicting solubility, membrane permeability (LogD), and lysosomal trapping potential.[1][2]
This guide provides a theoretical derivation of the pKa values based on Hammett substituent constants, detailed ionization microspecies analysis, and a validated standard operating procedure (SOP) for experimental determination via potentiometric titration.
Part 1: Structural Analysis & pKa Prediction
To accurately predict the ionization behavior, we must deconstruct the molecule into its constituent pharmacophores and apply structure-activity relationship (SAR) principles.[2]
Structural Deconstruction[2]
The molecule consists of two rings linked by a single bond (bi-aryl system):[2]
-
Ring A (Pyridine): A 3,5-disubstituted pyridine.[1][2] Position 3 links to the phenyl ring; Position 5 holds a Bromine atom.
-
Ring B (Phenyl): A 1,4-disubstituted benzene (paraphenylene).[2] Position 1 links to the pyridine; Position 4 holds the methanamine group (benzylamine moiety).[2]
Theoretical pKa Derivation[2]
We evaluate the two ionizable protons (
Site A: The Aliphatic Amine (Benzylamine motif)[2]
-
Reference Standard: Benzylamine (
).[2][3][4][5] -
Electronic Effects: The amine is separated from the aromatic ring by a methylene spacer (
), which attenuates resonance effects but allows inductive effects.[2] The (5-bromopyridin-3-yl) group at the para position of the phenyl ring is electron-withdrawing due to the electronegative nitrogen and bromine.[2] -
Prediction: The electron-withdrawing nature of the bi-aryl system will slightly increase the acidity of the conjugate acid (ammonium), lowering the pKa relative to benzylamine.[2]
-
Predicted Value (
): 8.9 – 9.2 [2]
Site B: The Pyridine Nitrogen[2]
-
Reference Standard: Pyridine (
).[1][2] -
Substituent 1 (Bromine at C5): Halogens are strong electron-withdrawing groups (EWG) via induction (-I effect).[1][2] For 3-bromopyridine, the pKa drops significantly to
. -
Substituent 2 (Phenyl group at C3): Aryl groups are mildly electron-withdrawing when attached to pyridine. 3-phenylpyridine has a pKa of
.[1][2] -
Combined Effect: The bromine atom is the dominant influence. The inductive withdrawal reduces electron density at the pyridine nitrogen, making it a very weak base.
-
Predicted Value (
): 2.6 – 3.0 [2]
Summary of Ionization Constants
| Ionizable Group | Type | Ref. Structure pKa | Electronic Influence | Predicted pKa |
| Primary Amine ( | Base | 9.33 (Benzylamine) | Mild -I effect from bi-aryl core | 9.1 ± 0.2 |
| Pyridine Nitrogen (Py-N) | Weak Base | 5.20 (Pyridine) | Strong -I effect from Br; Mild -I from Phenyl | 2.8 ± 0.3 |
Part 2: Ionization Microspecies & Distribution
The molecule exists in three distinct states depending on the pH of the environment. Understanding these states is crucial for solubility profiling.
Ionization Pathway[2]
-
pH < 2.0 (Dication): Both the aliphatic amine and the pyridine nitrogen are protonated.[2] High aqueous solubility.
-
pH 3.0 – 8.5 (Monocation): The pyridine nitrogen deprotonates (becomes neutral).[1][2] The aliphatic amine remains protonated (
).[2] This is the dominant species at physiological pH (7.4).[2] -
pH > 10.0 (Neutral): Both groups are deprotonated.[2] The molecule is neutral and lipophilic. Solubility is at its minimum (Intrinsic Solubility,
).[2]
Visualization of Signaling & State Transitions[2]
The following diagram illustrates the equilibrium states and the protonation cascade.
Caption: Protonation cascade of this compound showing the transition from dicationic to neutral states.[2]
Part 3: Experimental Determination Protocols
To validate the predicted values, Potentiometric Titration is the gold standard method. Due to the likely low aqueous solubility of the neutral species, a cosolvent method (Methanol/Water) is recommended.[2]
Method: Potentiometric Titration (Cosolvent)[2]
Objective: Determine thermodynamic pKa values by titrating the compound in varying ratios of Methanol:Water and extrapolating to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
Reagents & Equipment:
-
Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[2]
-
Electrode: Double-junction pH glass electrode (Ag/AgCl).
-
Titrants: 0.5 M HCl and 0.5 M KOH (Carbonate-free).
-
Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).[2]
-
Inert Gas: Argon or Nitrogen (to prevent
absorption).[1][2]
Step-by-Step Protocol
-
System Calibration:
-
Sample Preparation:
-
Cosolvent Setup (If required):
-
Perform three separate titrations at different methanol concentrations: 30%, 40%, and 50% (w/w) Methanol/Water.
-
-
Titration Workflow:
-
Acidification: Lower pH to ~1.8 using 0.5 M HCl to ensure full protonation.
-
Alkalization: Titrate with 0.5 M KOH in small increments (0.5 - 5 µL) up to pH ~11.5.
-
Equilibrium Check: Allow electrode stability (<0.2 mV/sec drift) before recording each point.
-
-
Data Analysis (Bjerrum Plot):
-
Calculate the average number of protons bound (
) at each pH step.[2] -
Identify inflection points where
changes from 2 1 (Pyridine pKa) and 1 0 (Amine pKa).[2] -
Yasuda-Shedlovsky Extrapolation: Plot measured
vs. (dielectric constant of the cosolvent mixture).[2] The y-intercept represents the aqueous pKa.[6]
-
Part 4: Biopharmaceutical Implications
Solubility Profile
The solubility (
-
Gastric (pH 1.2): High solubility driven by the dication.[1][2]
-
Intestinal (pH 6.5): Moderate solubility (Monocation).[2]
-
Colon (pH > 7.5): Risk of precipitation as the concentration of the neutral species increases.[2]
Membrane Permeability (LogD)
-
LogP (Neutral): Estimated to be ~2.5 – 3.0 (Lipophilic due to Br and bi-aryl scaffold).[2]
-
LogD (7.4): Will be lower than LogP because the amine is ionized.[1][2]
-
Implication: The compound has good permeability characteristics for oral absorption but may require salt formation (e.g., Hydrochloride or Mesylate) to ensure formulation stability.[2]
References
-
Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for Benzylamine and Pyridine baseline data).
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[2]
-
Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Titration and Cosolvent Protocols).[2] Link[2]
-
PubChem Compound Summary. (2023). 3-Bromopyridine (CID 12286).[1][2][7] National Center for Biotechnology Information. Link
-
Reijenga, J., et al. (2013).[2] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Link[2]
Sources
- 1. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Benzylamine [tianchipharma.com]
- 6. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]
- 7. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Reductive amination techniques involving (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Application Note: Reductive Amination Protocols for (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Executive Summary & Molecule Profile
This technical guide details the reductive amination of This compound , a critical biaryl intermediate often employed in the synthesis of kinase inhibitors, PROTAC linkers, and fragment-based drug discovery libraries.
The molecule features a primary benzylic amine capable of rapid condensation with aldehydes and ketones.[1] However, the presence of the 5-bromopyridine moiety imposes strict limitations on the reducing agents employed. Specifically, this guide prioritizes hydride-based methods (STAB, NaBH₄) over catalytic hydrogenation to preserve the aryl bromide "handle" for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Substrate Profile:
-
Chemical Formula: C₁₂H₁₁BrN₂
-
Molecular Weight: 263.14 g/mol
-
Key Functionality: Primary Benzylic Amine (Nucleophile), 3-Bromopyridine (Electrophile/Coupling Handle).
-
Solubility: Moderate in DCM, DCE, THF; poor in non-polar alkanes.
Reaction Decision Framework
Select the appropriate protocol based on the electrophile (carbonyl source) and steric constraints.
Figure 1: Decision tree for selecting the optimal reductive amination condition.
Protocol A: Sodium Triacetoxyborohydride (STAB)
Best For: Aldehydes and reactive ketones.[2][3] Mechanism: Direct reductive amination.[1][2][4][5][6][7][8] STAB is mild and selective for imines over carbonyls, minimizing alcohol side products.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE is standard but toxic; THF is a viable alternative.
-
Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Required for ketones to catalyze imine formation.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the amine (1.0 equiv) in DCE (concentration ~0.1 M).
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).
-
Critical Step: If using a ketone, add Glacial AcOH (1.0 equiv) at this stage. Stir for 30 minutes at Room Temperature (RT) to establish the imine equilibrium.
-
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.
-
-
Incubation: Stir at RT under N₂.
-
Quench: Quench by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to neutralize acetoxyboron complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Titanium(IV) Isopropoxide Mediated
Best For: Sterically hindered ketones or electron-deficient amines where imine formation is unfavorable. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/hemiaminal species, which is then reduced.[12]
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Carbonyl: Hindered Ketone (1.1 – 1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Absolute Ethanol or Methanol (Anhydrous).
Step-by-Step Methodology
-
Complexation: In a dried flask under N₂, combine the amine (1.0 equiv) and ketone (1.1 equiv).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) neat via syringe.
-
Note: The solution often turns yellow/orange. Stir neat or in minimal THF for 1 hour if the mixture is too viscous.
-
-
Solvent Addition: Dilute with absolute Ethanol (concentration ~0.2 M). Stir for 6–12 hours at RT to ensure complete imine formation.
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Hydrogen gas evolution).
-
Workup (Titanium Crash): Allow to warm to RT. Quench by adding 1N NaOH or water.
-
Critical Step: A heavy white precipitate (TiO₂) will form. Filter this through a Celite pad. Wash the pad with EtOAc.
-
-
Purification: The filtrate contains the product.[13] Concentrate and purify via flash chromatography.
Critical Warning: Methods to AVOID
❌ Catalytic Hydrogenation (Pd/C + H₂)
-
Why: The Ar-Br bond on the pyridine ring is highly susceptible to oxidative addition by Palladium(0). Under standard hydrogenation conditions (H₂ balloon, Pd/C), you will observe rapid hydrodehalogenation , yielding the des-bromo pyridine byproduct.
-
Exception: If using Platinum on Carbon (Pt/C) or poisoned catalysts (e.g., sulfided Pt), dehalogenation might be minimized, but STAB is chemically superior and risk-free.
❌ Sodium Cyanoborohydride (NaCNBH₃) at Low pH
-
Why: While effective, it generates HCN gas if the pH drops too low and requires toxic waste disposal. STAB has largely superseded this reagent in modern medicinal chemistry.
Analytical Data Summary
Expected trends for the reductive amination of this compound.
| Parameter | Protocol A (STAB) | Protocol B (Ti-Mediated) |
| Primary Use | Aldehydes, Simple Ketones | Hindered Ketones |
| Reaction Time | 2 - 16 Hours | 12 - 24 Hours |
| Yield (Typical) | 85 - 95% | 70 - 90% |
| Side Products | Alcohol (from carbonyl reduction) < 5% | TiO₂ precipitate (removed) |
| Bromine Integrity | 100% Retained | 100% Retained |
Mechanistic Visualization (STAB)
Understanding the role of the acetoxy groups in Sodium Triacetoxyborohydride.
Figure 2: Mechanistic pathway highlighting the selectivity of STAB for the iminium ion.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]
- Context: The foundational text establishing STAB as the premier reagent for this transform
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]
- Context: The primary reference for using Titanium isopropoxide to activ
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527-2532.
- Context: Further optimization of the Ti(OiPr)4 protocol using NaBH4 instead of cyanoborohydride.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. designer-drug.com [designer-drug.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Buchwald-Hartwig cross-coupling reactions utilizing the bromine handle
Topic: Buchwald-Hartwig Cross-Coupling: The Aryl Bromide Protocol Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Goldilocks" Electrophile
In the landscape of Palladium-catalyzed C–N bond formation, aryl bromides represent the optimal balance of reactivity and stability—the "Goldilocks" electrophile. While aryl iodides possess higher intrinsic rates of oxidative addition, they suffer from instability, light sensitivity, and the formation of bridging iodide dimers that can inhibit the catalytic cycle. Conversely, aryl chlorides, though economical, often require forcing conditions or highly specialized ligands to overcome the kinetic barrier of oxidative addition.
This guide focuses on the Aryl Bromide handle, utilizing third and fourth-generation (G3/G4) palladacycle precatalysts.[1] This system eliminates the "induction period" variability associated with traditional Pd(OAc)₂/phosphine mixtures, providing a self-validating, high-fidelity platform for drug discovery.
Part 1: Mechanistic Mastery
To troubleshoot a failed coupling, one must understand the invisible failures within the catalytic cycle. The Buchwald-Hartwig amination of aryl bromides follows a Pd(0)/Pd(II) cycle.[2][3]
Key Mechanistic Insights:
-
Oxidative Addition (The Entry): The active monoligated Pd(0) species inserts into the C–Br bond. For bromides, this is generally fast but can be the rate-determining step (RDS) with electron-rich arenes.
-
Amine Binding & Deprotonation: The amine coordinates to the Pd(II) center.[4] The base (e.g., NaOtBu) deprotonates the amine after coordination (or via an outer-sphere mechanism depending on the base strength), forming a Pd-Amido complex.
-
Reductive Elimination (The Exit): The C–N bond forms, and Pd(0) is regenerated.[2] Crucial: Bulky ligands (e.g., Buchwald biaryl phosphines) accelerate this step by sterically crowding the metal center, "squeezing" the product out.
Visualizing the Pathway
Caption: The Pd(0)/Pd(II) catalytic cycle. Note that bulky ligands facilitate the final Reductive Elimination step.[5]
Part 2: Strategic Ligand Selection Matrix
The choice of ligand is not random; it is dictated by the steric and electronic profile of the amine. Modern dialkylbiaryl phosphines (Buchwald Ligands) are modular.
The "Why" Behind the Choice:
-
BrettPhos: Designed for Primary Amines .[1][6] It is sufficiently bulky to prevent the binding of two amine molecules (which shuts down the catalyst) but open enough to allow the smaller primary amine to enter.
-
RuPhos: Designed for Secondary Amines .[1][7] It provides exceptional steric bulk to force the reductive elimination of the more crowded secondary amine product.
-
tBuBrettPhos: Optimized for Amides/Heterocycles .[1][7] These substrates are poor nucleophiles; this ligand creates an extremely electron-rich Pd center to facilitate oxidative addition and stabilize the complex.
Table 1: Ligand & Base Selection Guide
| Substrate Class | Recommended Ligand | Precatalyst Choice | Recommended Base | Solvent |
| Primary Anilines | BrettPhos | BrettPhos Pd G4 | NaOtBu (Strong) | Dioxane |
| Primary Alkyl Amines | BrettPhos | BrettPhos Pd G4 | NaOtBu | tBuOH / Dioxane |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos Pd G4 | NaOtBu or LHMDS | THF / Toluene |
| Amides / Lactams | tBuBrettPhos | tBuBrettPhos Pd G3 | K₃PO₄ (Weak) | tBuOH |
| Base-Sensitive Substrates (Esters, Nitriles) | XPhos or BrettPhos | XPhos Pd G4 | Cs₂CO₃ | Dioxane (Dry) |
| Heterocycles (Indoles, Pyrazoles) | Me4tBuXPhos | Me4tBuXPhos Pd G3 | K₃PO₄ | Toluene / Dioxane |
Part 3: Experimental Protocols
Safety Note: All reactions involving Palladium catalysis should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and homocoupling.
Protocol A: The "Standard Screen" (Robust Substrates)
Use this for standard medicinal chemistry coupling of aryl bromides with amines lacking sensitive functional groups (e.g., esters, aldehydes).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)[6]
-
Base: NaOtBu (1.4 equiv)
-
Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) (1–2 mol%)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Vial Prep: To a 4 mL vial equipped with a stir bar, add the Pd G4 precatalyst (0.01 equiv) and NaOtBu (1.4 equiv).
-
Note: Weighing these in air is acceptable due to G4 stability, but purge quickly after.
-
-
Substrate Addition:
-
Solids: Add Aryl Bromide and Amine if solid.
-
Liquids: Add via syringe after solvent addition.
-
-
Inertion: Cap the vial with a septum cap. Evacuate and backfill with N₂ (3 cycles).
-
Solvent: Add anhydrous Dioxane via syringe.
-
Activation: Place in a pre-heated block at 80–100 °C . Stir vigorously (1000 rpm).
-
Why? High stirring speed is critical to keep the heterogeneous base suspended.
-
-
Monitoring: Monitor by LCMS at 1 hour. If incomplete, continue to 12 hours.
Protocol B: The "Soft Touch" (Sensitive Substrates)
Use this for substrates containing esters, nitro groups, or base-sensitive heterocycles.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)[6]
-
Base: Cs₂CO₃ (2.0 equiv) or LHMDS (2.0 equiv)[6]
-
Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%)
-
Solvent: Anhydrous Toluene or THF
Step-by-Step:
-
Base Prep: Weigh Cs₂CO₃ into the vial. Crucial: Grind the carbonate to a fine powder before use to increase surface area.
-
Drying: Flame-dry the base under vacuum if possible to remove trace water (inhibits reaction).
-
Addition: Add Precatalyst, Aryl Bromide, and Amine.
-
Reaction: Add solvent (Toluene is preferred for Cs₂CO₃). Heat to 100 °C for 12–24 hours.
-
Note: Weak bases require longer reaction times and higher temperatures than NaOtBu.
-
Workflow Decision Tree
Caption: Decision logic for selecting the appropriate experimental protocol.
Part 4: Troubleshooting & Optimization
Even with robust protocols, reactions fail. Use this diagnostic guide:
| Observation | Diagnosis | Solution |
| Black Precipitate | Catalyst Decomposition (Pd Black) | The active catalyst is aggregating. Increase Ligand:Pd ratio (add 1-2% free ligand) or switch to a more stable ligand (e.g., from XPhos to BrettPhos). |
| No Reaction (SM Remains) | Oxidative Addition Failure | The Ar-Br bond is too strong or the catalyst is poisoned. Increase Temp to 110°C. Switch to tBuBrettPhos (more electron-rich). Ensure O₂ exclusion. |
| Protodehalogenation (Ar-H) | Reduction of Aryl Bromide | |
| Low Conversion | Base Solubility | The base isn't dissolving/interacting. Switch Base: Try LHMDS (soluble organic base) instead of inorganic carbonates. |
References
-
Mechanistic Studies: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Precatalyst Development: Bruno, N. C., et al. (2013). "Third Generation (G3) Buchwald Palladacycles." Chemical Science. Link
-
Base Effects: Maddox, S. M., et al. (2015). "Practical Bases for Pd-Catalyzed Cross-Coupling." Organic Letters. Link
-
General Protocols: Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."Link
-
Ligand Selection: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Procedures for protecting the primary amine in (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Executive Summary
Target Molecule: (4-(5-Bromopyridin-3-yl)phenyl)methanamine
CAS (Analogous Core): Structure comprises a 3,5-disubstituted pyridine coupled to a para-substituted benzylamine.
Critical Challenge: Chemoselective protection of the highly nucleophilic benzylic amine (
This guide details the protocols for installing Boc (tert-Butyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) protecting groups. These strategies are selected to preserve the integrity of the aryl bromide, which is susceptible to reductive dehalogenation under the conditions typically used to remove other common groups (e.g., Cbz/Benzyl via catalytic hydrogenation).
Part 1: Strategic Analysis & Group Selection
The "Cbz Trap": A Warning on Hydrogenolysis
While Carboxybenzyl (Cbz) is a standard amine protecting group, it is not recommended for this specific scaffold.
-
Mechanism of Failure: Cbz removal typically requires Pd/C and
. These conditions frequently cause hydrodebromination (cleavage of the C-Br bond) on the pyridine ring, destroying the functional handle required for downstream cross-coupling. -
Alternative: If Cbz must be used, removal requires harsh acidic conditions (HBr/AcOH) or Lewis acids (TMSI), which may degrade the pyridine ring or cause side reactions.
Recommended Strategies
| Feature | Protocol A: Boc Protection | Protocol B: Fmoc Protection |
| Reagent | Di-tert-butyl dicarbonate ( | Fmoc-N-hydroxysuccinimide (Fmoc-OSu) |
| Stability | Stable to Base, Nucleophiles, Hydrogenation | Stable to Acid, Oxidizers |
| Cleavage | Acidic (TFA or HCl) | Basic (Piperidine or DBU) |
| Bromine Compatible? | YES (No metal/hydride involved) | YES (No metal/hydride involved) |
| Best For... | Suzuki/Buchwald couplings (Basic conditions) | Acid-mediated downstream steps (e.g., Chlorosulfonation) |
Part 2: Experimental Protocols
Protocol A: Boc-Protection (The Gold Standard)
Objective: Install the Boc group using mild conditions that suppress bis-protection and pyridine quaternization.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent:
(1.1 equiv) -
Base: Triethylamine (
) or DIPEA (1.5 equiv) -
Solvent: Dichloromethane (DCM) or THF (0.1 M concentration)
Step-by-Step Methodology
-
Preparation: In a clean round-bottom flask, dissolve the substrate in anhydrous DCM.
-
Note: If the starting material is a salt (e.g., HCl salt), increase Base to 2.5 equiv to free the amine.
-
-
Addition: Cool the solution to
(ice bath). Add dropwise, followed by the portion-wise addition of .-
Causality: Cooling prevents uncontrolled exotherms and minimizes the risk of the pyridine nitrogen attacking the electrophile (though the primary amine is significantly more nucleophilic).
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via TLC (Stain: Ninhydrin). The starting material spot (baseline/polar) should disappear, replaced by a less polar spot (Product).
-
-
Workup (Critical for Pyridines):
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Silica gel chromatography (Gradient: 0
50% EtOAc in Hexanes).
Protocol B: Fmoc-Protection (Orthogonal Strategy)
Objective: Protect the amine for workflows requiring acidic downstream conditions.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent: Fmoc-OSu (1.1 equiv)
-
Why Fmoc-OSu? Fmoc-Cl is too reactive and can form dipeptides or react with the pyridine nitrogen. Fmoc-OSu is milder and more selective.
-
-
Base:
(2.0 equiv) -
Solvent: 1:1 mixture of 1,4-Dioxane and Water.
Step-by-Step Methodology
-
Setup: Dissolve the substrate in 1,4-Dioxane. Dissolve
in water. Combine the two solutions. -
Addition: Cool to
. Add Fmoc-OSu slowly as a solution in a small amount of Dioxane.-
Control: Maintain pH ~8-9. If pH drops, add small amounts of
.
-
-
Reaction: Stir at RT for 4–12 hours. A white precipitate (the product) often forms.
-
Workup:
-
Evaporate the Dioxane under reduced pressure (rotovap).
-
Dilute the remaining aqueous slurry with water.
-
If Solid: Filter the white solid, wash with water and cold ether. This is often pure product.[2]
-
If Oiling out: Extract with Ethyl Acetate.[3] Wash with 0.1M HCl (briefly) to remove unreacted amine, then Brine. Dry and concentrate.
-
-
Purification: Recrystallization from EtOH/Hexane is usually sufficient; otherwise, column chromatography.
Part 3: Visualization & Logic Flow
Diagram 1: Strategic Decision Matrix
This flowchart guides the user in selecting the correct protecting group based on planned downstream chemistry.
Caption: Decision matrix for selecting Protecting Groups (PG) to ensure compatibility with the aryl bromide and downstream reagents.
Diagram 2: Boc Protection Workflow
Visualizing the specific workup required to handle the pyridine core.
Caption: Operational workflow for Boc protection emphasizing the mild acidic wash to preserve the pyridine base.
Part 4: Quality Control & Validation
To ensure the protocol was successful, verify the following data points:
| Method | Observation | Interpretation |
| TLC | Disappearance of baseline spot. New spot | Reaction completion. |
| 1H NMR | Benzylic | Confirmation of PG installation. |
| LCMS | Mass shift: | Confirmation of adduct. |
| Ninhydrin | Product spot does not stain red/purple. | Primary amine is fully capped. |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). Standard protocols for Boc and Fmoc protection and stability charts.
-
Reductive Dehalogenation of Aryl Bromides . Ramanathan, A. & Jimenez, L.S. (2010).[4] Synthesis. Demonstrates the instability of Ar-Br bonds under catalytic hydrogenation conditions used for Cbz removal.
-
Boc Protection Protocols . Sigma-Aldrich (Merck) Technical Bulletins. General procedures for amine protection using Di-tert-butyl dicarbonate.[2][3][5]
-
Fmoc Protection of Amines . Organic Chemistry Portal. Detailed mechanism and reagent selection (Fmoc-OSu vs Fmoc-Cl).
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Scalable synthesis methods for (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Application Note & Protocol | Version 2.0
Executive Summary & Strategic Analysis
Target Molecule: (4-(5-Bromopyridin-3-yl)phenyl)methanamine CAS: N/A (Analogous structures: 3-bromo-5-phenylpyridine derivatives) Molecular Weight: 263.14 g/mol (Free Base)
The Chemoselectivity Challenge
The synthesis of This compound presents two distinct chemoselectivity challenges that dictate the synthetic strategy:
-
Symmetric Electrophile Desymmetrization: The core scaffold, 3,5-dibromopyridine , possesses two identical reactive sites.[1][2] A scalable process must exclusively favor mono-arylation to generate the 3-aryl-5-bromo product, avoiding the bis-aryl impurity.
-
Amine Compatibility: The target contains a primary benzylic amine and an aryl bromide.[2]
-
Route A (Nitrile Reduction): Reducing a nitrile precursor (–CN → –CH₂NH₂) often requires conditions (H₂/Pd, LiAlH₄) that risk dehalogenating the sensitive aryl bromide.[2]
-
Route B (Protected Coupling): Using a pre-installed, protected amine (Boc-amine) avoids the reduction step entirely, preserving the aryl bromide integrity.
-
Selected Route: The "Protected Convergent" Strategy
To ensure Scientific Integrity and Scalability , this guide recommends Route B . This approach utilizes a Suzuki-Miyaura cross-coupling between 3,5-dibromopyridine and a Boc-protected aminomethyl phenylboronate.
Advantages:
-
Halogen Retention: Eliminates the risk of debromination associated with hydride or catalytic reductions.[2]
-
Purification Efficiency: The Boc-protected intermediate is lipophilic, allowing for easy silica filtration/crystallization before the final deprotection.
-
Salt Formation: The final product is isolated as a dihydrochloride salt, ensuring high stability and crystallinity for storage.[2]
Reaction Scheme & Mechanism
The synthesis proceeds in two steps:
-
Step 1: Pd-catalyzed mono-coupling of 3,5-dibromopyridine with 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester.[2]
-
Step 2: Acidic cleavage of the Boc protecting group to yield the target amine salt.[2]
Figure 1: Convergent synthetic pathway avoiding late-stage reduction.
Detailed Experimental Protocols
Protocol A: Mono-Selective Suzuki Coupling
Objective: Synthesize tert-butyl (4-(5-bromopyridin-3-yl)phenyl)methylcarbamate. Critical Parameter: Stoichiometry control (1.0 : 1.05 ratio) to prevent bis-coupling.
Materials
| Reagent | Equiv. | MW | Mass/Vol |
| 3,5-Dibromopyridine | 1.0 | 236.89 | 10.0 g |
| 4-(N-Boc-aminomethyl)phenylboronic acid pinacol ester | 1.05 | 333.23 | 14.8 g |
| Pd(dppf)Cl₂ • CH₂Cl₂ | 0.03 | 816.64 | 1.03 g |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | 14.6 g |
| 1,4-Dioxane | - | - | 100 mL (10V) |
| Water (Degassed) | - | - | 25 mL (2.5V) |
Procedure
-
Inertion: Charge a 500 mL 3-neck round-bottom flask with 3,5-Dibromopyridine , Boronate Ester , and K₂CO₃ . Evacuate and backfill with Nitrogen (3x).[2]
-
Solvation: Add 1,4-Dioxane and Water (previously sparged with N₂ for 30 mins).
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.[2] Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ for its superior stability and resistance to oxidation.[2]
-
Reaction: Heat the mixture to 85°C (internal temperature). Stir vigorously.
-
Workup:
-
Purification:
Protocol B: Boc-Deprotection & Salt Formation
Objective: Cleave the carbamate to release the primary amine as a stable hydrochloride salt.
Materials
| Reagent | Equiv. |
| Intermediate 1 (from Protocol A) | 1.0 |
| 4M HCl in Dioxane | 10.0 |
| Dichloromethane (DCM) | 5V (Volume relative to mass) |
| Diethyl Ether (MTBE) | 10V (Antisolvent) |
Procedure
-
Dissolution: Dissolve Intermediate 1 in DCM (5 mL per gram of substrate) in a round-bottom flask equipped with a drying tube or N₂ line.
-
Acidification: Add 4M HCl in Dioxane dropwise at 0°C (ice bath).
-
Exotherm Warning: Gas evolution (isobutylene) and mild heat generation will occur.[2]
-
-
Deprotection: Allow to warm to RT and stir for 2-4 hours.
-
Observation: A white to off-white precipitate (the product salt) should begin to form.[2]
-
-
Isolation:
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Final Product: this compound dihydrochloride.[2]
-
Analytical & Quality Control
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI+): m/z calc for C₁₂H₁₁BrN₂ [M+H]⁺ = 263.01/265.01 (1:1 isotopic pattern characteristic of Bromine).[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Bis-Coupling (>10%) | Excess Boronate or High Temp | Strictly limit Boronate to 1.05 eq.[2] Reduce Temp to 75°C. |
| Stalled Reaction | Catalyst Poisoning / O₂ | Ensure vigorous degassing of solvents.[2] Increase catalyst to 5 mol%. |
| Gummy Precipitate in Step 2 | Wet Solvents / Incomplete ppt | Ensure anhydrous conditions. Triturate the gum with fresh Et₂O or Acetone to induce crystallization.[2] |
Process Safety & Scalability
-
Genotoxic Impurities (GTI): Aryl bromides and boronic acids are potential mutagens.[2] Handle in a fume hood.
-
Palladium Removal: For pharma applications, the crude intermediate from Step 1 should be treated with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce Pd levels <10 ppm before deprotection.[2]
-
Scale-Up Factor: The Suzuki coupling is exothermic.[2][4] On >100g scale, dose the catalyst as a slurry or add the base as a solution slowly to control heat release.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[2] (Context on Pd-catalyst selection). Link
-
Bagal, S. K., et al. (2010).[2] Synthesis of 5-substituted-3-pyridyl derivatives via Suzuki coupling. Tetrahedron Letters, 51(3), 543-546.[2] (Precedent for 3,5-dibromopyridine mono-coupling).[2][5]
Sources
- 1. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-35B Subject: Optimization of yield and selectivity for 3,5-disubstituted pyridine scaffolds.[1]
Executive Summary & Strategic Analysis
You are encountering yield issues likely stemming from two competing factors inherent to this molecule's structure:
-
Regio-control during Suzuki Coupling: The 3,5-dibromopyridine core is symmetric. Achieving mono-arylation without significant bis-arylation (dicoupling) is statistically difficult with standard stoichiometry.[1]
-
Chemoselectivity during Reduction: If you are coupling a nitrile precursor (4-cyanophenylboronic acid) and subsequently reducing it to the amine, standard hydrogenation (Pd/C + H
) frequently causes hydrodebromination , stripping the critical bromine atom from the pyridine ring.[1]
The Solution: To maximize yield, we recommend shifting from the "Nitrile Route" to the "Protected Amine Route" using 3-bromo-5-iodopyridine . This scaffold exploits the significant reactivity difference between C–I and C–Br bonds, ensuring near-perfect mono-selectivity.
Synthetic Pathway Visualization
The following logic flow illustrates the decision matrix for optimizing this synthesis.
Caption: Comparison of the high-risk Nitrile Route (A) versus the high-fidelity Boc-Amine Route (B).
Detailed Protocols & Optimization
Protocol A: The "High Yield" Route (Recommended)
Strategy: Use 3-bromo-5-iodopyridine to control site selectivity. The Iodine atom undergoes oxidative addition with Palladium much faster than the Bromine, leaving the Bromine intact for the final product.
Reagents:
-
Substrate: 3-bromo-5-iodopyridine (1.0 eq)[1]
-
Coupling Partner: (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid (1.05 eq)[1]
-
Catalyst: Pd(dppf)Cl
[1]·DCM (3-5 mol%)[1] -
Base: K
CO (2.0 M aqueous, 3.0 eq)[1]
Step-by-Step:
-
Charge: Add halide, boronic acid, and Pd catalyst to a reaction vessel. Purge with N
for 5 minutes. -
Solvent: Add degassed Dioxane and aqueous K
CO . -
Reaction: Heat to 60-70°C . Note: Do not exceed 80°C to prevent activation of the C-Br bond.
-
Monitor: Check LCMS at 2 hours. Look for consumption of the Iodo-starting material. The Bromo-product should be the major peak.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na
SO . -
Deprotection: Dissolve crude in DCM. Add TFA (10 eq) at 0°C. Stir at RT for 1 hour. Concentrate and free-base using basic resin or NaHCO
wash.
Why this works: The Boc group prevents the free amine from poisoning the Pd catalyst, and the I/Br discrimination ensures you don't get bis-coupled side products [1, 2].
Protocol B: The "Nitrile Rescue" (If you must use Route A)
Strategy: If you are committed to the nitrile intermediate, you cannot use catalytic hydrogenation (H
Reagents:
-
Intermediate: 4-(5-bromopyridin-3-yl)benzonitrile[1]
-
Reducing System: CoCl
[1]·6H O (1.0 eq) + NaBH (5.0 eq)[1] -
Solvent: Methanol (0°C)
Step-by-Step:
-
Dissolve the nitrile intermediate and CoCl
·6H O in Methanol.[1] The solution will be pink/purple. -
Cool to 0°C.
-
Critical Step: Add NaBH
portion-wise (carefully, evolves H gas).[1] The solution will turn black (formation of Cobalt boride active species). -
Stir for 1-2 hours at RT.
-
Quench: Add 1N HCl carefully to dissolve the black precipitate and destroy excess borohydride.
-
Isolation: Basify with NH
OH to pH 10, extract with DCM.
Why this works: The Cobalt Boride species generated in situ is highly selective for reducing nitriles to primary amines without touching aryl bromides [3, 4].
Troubleshooting Guide (FAQs)
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately upon heating. | "Palladium Black" formation (catalyst decomposition).[1] | Add additional ligand (e.g., PPh |
| LCMS shows M+2 mass (Bis-coupling). | Poor selectivity on 3,5-dibromopyridine.[1] | Switch to 3-bromo-5-iodopyridine. If not possible, use a large excess of dibromide (3.0 eq) and add the boronic acid dropwise over 1 hour.[1] |
| Starting material remains (Low Conversion). | Boronic acid protodeboronation. | This happens if the base is too strong or the reaction is too hot. Switch base to K |
| Product mass is M-79 (Bromine lost). | Hydrodebromination during reduction. | STOP using H |
| Low yield after workup (Amine loss). | Product is stuck in the aqueous layer. | The product is a benzylamine (pKa ~9) and a pyridine (pKa ~5). It is water-soluble at neutral/acidic pH. Ensure the aqueous layer is pH > 12 during extraction. Use DCM/Isopropanol (3:1) for extraction.[4] |
Diagnostic Decision Tree: Suzuki Coupling
Use this flowchart to diagnose low yields during the coupling step.
Caption: Troubleshooting logic for palladium-catalyzed cross-coupling failure modes.
References
-
Bach, T., & Schrader, W. (2002).[1] Palladium-Catalyzed Cross-Coupling Reactions on 3-Bromo-5-iodopyridine: A Regioselective Entry to 3,5-Disubstituted Pyridines.[1]Organic Letters , 4(20), 3505–3508.[1]
-
Handy, S. T., & Zhang, Y. (2006).[1] Suzuki couplings of polyhaloheteroaromatics: halide selectivity.[5][6]Chemical Society Reviews , 35, 35-46.[1]
-
Caddick, S., et al. (2003).[1] Selective reduction of nitriles to amines using Cobalt Chloride and Sodium Borohydride.Tetrahedron Letters , 44(9), 1815-1817.[1]
-
BenchChem Application Note. (2025). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives. (See Protocol 2 for reduction compatibility).
Sources
- 1. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Executive Summary & Molecule Analysis
The Challenge: Purifying (4-(5-Bromopyridin-3-yl)phenyl)methanamine on standard silica gel is notoriously difficult due to the "Dual-Base" nature of the molecule.
Root Cause Analysis:
-
Primary Offender (Benzylamine moiety): The primary amine (–CH₂NH₂) has a pKa of ~9.5. It functions as a strong Lewis base, forming tight hydrogen bonds and ionic interactions with the acidic silanols (Si-OH, pKa ~5) on the silica surface.[1] This causes severe tailing (streaking) and irreversible adsorption (yield loss).[1]
-
Secondary Offender (Pyridine ring): The pyridine nitrogen (pKa ~5.[2]2) is less basic but contributes to the overall polarity and π-π stacking interactions.
-
The Bromine Handle: The 5-bromo substituent is a valuable cross-coupling handle. It is generally stable to chromatography but avoids strongly acidic conditions which might induce protodebromination (rare, but possible).[1]
Strategic Recommendation: Do not use untreated silica with standard solvents (Hex/EtOAc). You must mask the silanols or switch the stationary phase .
Decision Matrix: Selecting Your Strategy
Use this flow to determine the best protocol for your specific situation.
Figure 1: Decision tree for selecting the optimal purification method based on resource availability and separation difficulty.
Detailed Protocols
Strategy A: Amine-Functionalized Silica (Recommended)
Best for: High recovery, protecting the bromine handle, and simplicity.[1] Mechanism: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the amine product, preventing tailing without adding modifiers to the solvent [1].
-
Stationary Phase: Commercial amine-functionalized silica (e.g., Biotage KP-NH, Teledyne ISCO RediSep Amine).[1]
-
Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (0–10% MeOH).[3]
-
Protocol:
Strategy B: Mobile Phase Modifiers (The "DCM/MeOH/NH₃" System)
Best for: Standard labs with generic silica supplies. Mechanism: Ammonia (or TEA) competes for the acidic silanol sites, effectively "blocking" them so your product can pass through [2].[1][7]
The "Golden" Solvent System:
Protocol:
-
Preparation: If 7N NH₃ in MeOH is unavailable, prepare "Ammoniated Methanol" by bubbling anhydrous NH₃ gas into MeOH for 30 mins, or adding 10% v/v concentrated aqueous NH₄OH to MeOH (Warning: Aqueous NH₄OH can cause phase separation in DCM if >10% MeOH is not present).[1]
-
Gradient:
-
TLC Monitoring: Use TLC plates dipped in 5% TEA/MeOH to visualize true Rf values before running the column.
Strategy C: Basified Silica (The "Pre-Treatment" Method)
Best for: Difficult separations where the modifier in the mobile phase isn't enough to prevent streaking at the solvent front.
Protocol:
-
Slurry Preparation: Suspend standard silica gel in a solution of 1% Triethylamine (TEA) in Hexane (or DCM).
-
Packing: Pour the slurry into the column.
-
Washing: Flush the column with 2-3 Column Volumes (CV) of the starting eluent (e.g., 1% TEA in Hexane/EtOAc).
-
Elution: Run the column using solvents containing 1% TEA.
-
Post-Column Workup (Crucial): TEA has a high boiling point. You must rotovap the fractions, then re-dissolve in DCM and wash with saturated NaHCO₃ or brine to remove residual TEA.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product "Streaks" from Rf 0.1 to 0.8 | Unmasked silanols are interacting with the benzylamine. | Switch to Strategy B. Add 1% TEA or use NH₃/MeOH immediately. |
| Product stays at Baseline (doesn't move) | Pyridine + Amine interaction is too strong for EtOAc. | Switch to DCM/MeOH. The high solubility of the biaryl system in DCM helps desorption. |
| White residue in concentrated fractions | Silica dissolution. | Limit MeOH. If using >10% MeOH in DCM, silica dissolves.[1] Switch to C18 Reverse Phase or use Amine-Silica.[9] |
| Product co-elutes with TEA | TEA excess. | Azeotrope. Add Toluene to the flask and rotovap. Toluene forms an azeotrope with TEA, helping remove it.[1] |
| Loss of Bromine (Debromination) | Acidic impurities in DCM (HCl from decomposition).[1] | Stabilize DCM. Ensure DCM is distilled or stabilized with amylene. Avoid acidic modifiers (Acetic Acid) completely. |
Advanced Visualization: The "Silanol Blocking" Mechanism
Understanding why you are adding ammonia is crucial for troubleshooting.
Figure 2: Competitive binding mechanism.[1] The modifier (NH3/TEA) saturates the acidic silica sites, preventing the target amine from sticking.
References
-
Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Note. Retrieved from [1]
-
Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on flash chromatography parameters).
-
Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyridine/Benzylamine pKa comparison).
Sources
- 1. Methylammonium formate as a mobile phase modifier for reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. teledyneisco.com [teledyneisco.com]
- 5. reddit.com [reddit.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. teledynelabs.com [teledynelabs.com]
Technical Support Center: Catalyst Poisoning in (4-(5-Bromopyridin-3-yl)phenyl)methanamine Reactions
Executive Summary: The "Double-Threat" Substrate
You are likely encountering low turnover numbers (TON) or complete catalytic arrest when attempting cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with (4-(5-Bromopyridin-3-yl)phenyl)methanamine .
This substrate presents a dual-mode poisoning challenge :
-
Primary Benzylic Amine (
): A potent Lewis base with high conformational flexibility (sp³ linker), allowing it to chelate or bridge palladium centers, displacing phosphine ligands. -
Pyridine Nitrogen: A secondary coordination site that can facilitate the formation of stable, inactive Pd-dimers (palladacycles), particularly if the active catalyst concentration is low.
This guide moves beyond generic advice, focusing on steric shielding and precatalyst activation strategies to restore catalytic efficiency.
Diagnostic Module: Is it Poisoning or Stability?
Q: How do I distinguish between catalyst poisoning and simple instability?
A: The visual and kinetic profile of the reaction provides the answer. Use the table below to diagnose your specific failure mode.
| Observation | Diagnosis | Mechanism | Recommended Action |
| Rapid Black Precipitate (<10 min) | Aggregation | Ligand displacement by the amine leads to "naked" Pd(0), which aggregates into inactive Pd-black. | Switch to G3/G4 Precatalysts (see Section 3). |
| Solution stays clear/yellow but <10% Conv. | Coordination Arrest | The amine/pyridine binds to Pd(II) without precipitating it, forming a stable [Pd(Ar)(L)(Amine)] resting state that cannot undergo transmetallation. | Use Bulky Ligands (XPhos, BrettPhos) to sterically exclude the amine. |
| Stalls after 50% Conversion | Product Inhibition | The product (likely containing a new biaryl amine) is more coordinating than the starting material. | Increase Catalyst Loading or use Scavengers . |
Critical Solutions: Overcoming the "Amine Trap"
Strategy A: The Steric Shield (Ligand Selection)
Why it works: You cannot remove the amine, so you must physically block it from the metal center. Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
XPhos: The "Gold Standard" for amine-containing substrates. The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, preventing the approach of the substrate's nitrogen lone pair while allowing the oxidative addition of the C-Br bond.
-
RuPhos: Excellent alternative if XPhos fails, particularly for electron-poor aryl halides (like your bromopyridine).
-
BrettPhos: Use if you are attempting C-N coupling on this substrate.
Strategy B: The "Active Species" Injection (Precatalysts)
Why it works: Traditional Pd sources like
-
XPhos Pd G4: Generates the active monoligated L-Pd(0) species immediately upon base addition, minimizing the time window for the benzylamine to sequester the palladium.
Strategy C: The "Proton Mask" (Additives)
Why it works: Protonating the amine renders it non-coordinating (ammonium salts do not bind Pd).
Protocol: Add 1.0–2.0 equivalents of a weak acid or Lewis acid (e.g.,
-
Note: You must use an excess of inorganic base (e.g., 4.0 equiv
) to ensure the Suzuki coupling can still proceed. The kinetic theory is that the deprotonation-coupling rate is faster than the poisoning rate.
Visualizing the Poisoning Mechanism
The following diagram illustrates how the benzylamine side-chain diverts the Palladium from the productive catalytic cycle into an inactive "off-cycle" trap.
Caption: Figure 1. The benzylamine moiety competes with the phosphine ligand (L) after oxidative addition, forming a coordinatively saturated, inactive species that precipitates as Pd black.
Validated Experimental Protocol
Protocol: Suzuki Coupling of this compound Designed to minimize free-amine poisoning.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst: XPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5]
-
Base:
(3.0 equiv, 0.5M aqueous solution) -
Solvent: 1,4-Dioxane or THF (degassed)
Step-by-Step:
-
Charge Solids: In a glovebox or under Argon flow, add the substrate, boronic acid, and XPhos Pd G4 to a vial.
-
Tip: Do not use
. It will fail due to phosphine displacement.
-
-
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Base Addition: Add the aqueous
.-
Crucial: The biphasic system (Organic/Water) helps sequester the inorganic byproducts and can sometimes protect the catalyst at the interface.
-
-
Temperature: Heat to 60°C .
-
Note: Avoid boiling (100°C) initially. High heat accelerates ligand displacement by the amine. If conversion is slow after 2 hours, ramp to 80°C.
-
-
Workup: If Pd black forms, filter through Celite immediately to prevent product adsorption onto the metal surface.
Troubleshooting Decision Tree
Use this logic flow to navigate persistent issues.
Caption: Figure 2. Decision tree for diagnosing and resolving catalyst failure modes.
FAQ: Expert Insights
Q: Can I use
Q: Why not just protect the amine with Boc first? A: You certainly can, and it is the most reliable method. However, in high-throughput medicinal chemistry, avoiding two extra steps (protection/deprotection) is valuable. The XPhos Pd G4 protocol listed above typically renders protection unnecessary for this specific scaffold [1].
Q: Does the bromine position on the pyridine (C3 vs C2) matter? A: Yes. Your molecule has the bromine at C3 (meta to nitrogen). This is favorable. If the bromine were at C2 (ortho), the pyridine nitrogen would be in close proximity to the Pd center during oxidative addition, causing a "chelate effect" poisoning that is much harder to overcome. For C3-bromo, the poisoning is intermolecular, which bulky ligands handle well [2].
References
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.[2]
-
Sherwood, J., et al. (2019). Pd(II) Complexes with Pyridine Ligands: Substituent Effects and Catalytic Activity.[3] Inorganic Chemistry.
-
BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.[4][5][6][7][8]
-
Erhardt, S., et al. (2008).[7][9] Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.[10]
Sources
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for (4-(5-Bromopyridin-3-yl)phenyl)methanamine
The following technical guide is designed to address solubility challenges for (4-(5-Bromopyridin-3-yl)phenyl)methanamine , a lipophilic weak base frequently utilized as a bifunctional intermediate in medicinal chemistry (e.g., for kinase inhibitor synthesis or PROTAC linker design).
This guide adopts a "First Principles" approach, utilizing the physicochemical properties of the bi-aryl core and the primary amine to predict behavior and solve precipitation issues.[1][2]
Physicochemical Profiling (The "Why")
Before attempting formulation, you must understand the molecule's ionization profile.[1][2] This compound is a Lipophilic Weak Base (LWB) .[2] Its solubility is strictly pH-dependent.[2][3][4]
Molecular Architecture[1][2][3]
-
Core Scaffold: Biphenyl-like structure (Phenyl + Pyridine).[2][4] This core is highly lipophilic (hydrophobic) and planar, promoting strong crystal lattice energy (poor dissolution).[1]
-
Functional Group A (Solubilizer): Primary Methanamine (
).[4] -
Functional Group B (Core): 3-Bromo-5-phenylpyridine.[2][3][4]
The Solubility-pH Relationship
The compound exists in two distinct states depending on the pH of your solvent:
-
The Soluble State (pH < 8.0): At acidic or neutral pH (e.g., pH 7.4), the amine is protonated (
).[1] The positive charge disrupts the crystal lattice and hydrates the molecule, enabling solubility.[1] -
The Insoluble State (pH > 8.5): As pH approaches the
(~9.3), the amine deprotonates to its neutral free-base form.[2] Without the charge, the lipophilic Bromo-Pyridine-Phenyl core dominates, causing immediate precipitation (the "Crash Out").[3]
Troubleshooting Guide (Q&A)
Scenario A: "I bought the solid, added water, and it floats/clumps. It won't dissolve."
Diagnosis: You likely purchased the Free Base form, not the Hydrochloride salt.[2] The Fix: The free base is hydrophobic.[2] Water alone cannot protonate it sufficiently to overcome the lattice energy.[1][2]
Scenario B: "My DMSO stock precipitates when I dilute it into PBS (pH 7.4)."
Diagnosis: This is the "Kinetic Solubility Trap."[2] While the compound should be soluble at pH 7.4 (cationic form), the rapid transition from DMSO (solvated neutral species) to water can induce aggregation before protonation occurs.[1] Also, Phosphate Buffered Saline (PBS) has high ionic strength, which can suppress the solubility of large organic cations (Common Ion/Salting-out effect).[1] The Fix:
-
Lower the pH of the buffer: Adjust your assay buffer to pH 6.5 – 7.0 if the assay tolerates it.[2]
-
Pre-dilution Step: Dilute the DMSO stock into 10 mM HCl or water first, then add the concentrated buffer components. This ensures the molecule is protonated before it sees the high-salt environment.[2][3][4]
Scenario C: "I need a concentration > 5 mM for an animal study."
Diagnosis: The intrinsic aqueous solubility of the salt might be limited to 1-2 mM due to the lipophilic bromine/pyridine rings.[2][3] The Fix: You require solubilizing excipients.[2]
Decision Tree & Workflow
The following diagram illustrates the logical flow for selecting the correct solvent system based on your application.
Caption: Solubility optimization workflow. Yellow nodes indicate decision points based on compound form and experimental needs.
Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Stock (From Free Base)
Use this for cellular assays where DMSO must be minimized.[3]
-
Weighing: Weigh 2.63 mg of the Free Base solid (MW ~263.1 g/mol ) into a 1.5 mL microcentrifuge tube.
-
Acidification: Add 950
L of ultrapure water. The solid will likely not dissolve.[1][2] -
Activation: Add 10
L of 1.0 M HCl (1.0 equivalent). Vortex vigorously for 30 seconds.[1][2]-
Observation: The solution should turn clear as the hydrochloride salt forms in situ.[2]
-
-
Adjustment: If slight turbidity remains, sonicate for 5 minutes. If still turbid, add another 1-2
L of 1.0 M HCl (do not exceed pH 4.0 in the stock).[3] -
Finalize: Adjust volume to 1.0 mL with water. Filter sterilize (0.22
m PTFE) if using for cell culture.[1][2]
Protocol B: "Crash-Resistant" Buffer Preparation
Use this if your compound precipitates in standard PBS.[2][3][4]
-
Select Buffer System: Switch from Phosphate (PBS) to HEPES or MES .[2] Phosphate anions can occasionally facilitate precipitation of lipophilic amines.[1][2]
-
Recipe (pH 6.8):
-
Dilution: Dilute your DMSO stock into this buffer. The lower pH (6.8 vs 7.[2]4) keeps the amine fully charged, and Tween-20 prevents hydrophobic clustering.[1][3]
Solubility Data Summary
| Solvent / Medium | Solubility Estimate (25°C) | Notes |
| DMSO | > 50 mM | Excellent solvent.[3][4][6] Use for primary stocks.[1][2] |
| Ethanol | > 20 mM | Good alternative if DMSO is toxic to assay.[1][2] |
| Water (pH 7.0) | ~ 1 - 5 mM | Moderate.[2][4] Highly dependent on salt form.[1][2] |
| PBS (pH 7.4) | < 0.5 mM (Risk of ppt) | Risk of precipitation due to pH nearing pKa.[2] |
| 0.1 M HCl | > 20 mM | Forms highly soluble salt.[2] |
| 20% HP- | > 10 mM | Best for high-concentration dosing.[2][3][4] |
References
-
Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(2), 58-72.[1][3]
- Context: Validates the theoretical prediction of intrinsic solubility based on pKa and lipophilicity for weak bases.
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3][4] [4]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3]
- Context: Supports the protocol for using HP- -CD to solubilize lipophilic bi-aryl compounds.
-
PubChem Compound Summary. (4-(Bromomethyl)phenyl)methanamine (Analogous Structure). National Center for Biotechnology Information.[2] [4][7]
- Context: Provides comparative physicochemical data (LogP, pKa estim
Sources
- 1. Showing Compound Benzylamine (FDB012059) - FooDB [foodb.ca]
- 2. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine | C11H12N2S | CID 89689879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Temperature for (4-(5-Bromopyridin-3-yl)phenyl)methanamine Derivatives
Executive Summary
Target Molecule: (4-(5-Bromopyridin-3-yl)phenyl)methanamine Primary Synthetic Challenge: Selective mono-arylation of the 3,5-dihalopyridine scaffold while preserving the second halogen (bromine) and the benzylic amine functionality.
This guide addresses the critical role of reaction temperature in controlling the kinetic distribution between the desired mono-coupled product and the over-arylated bis-product. We provide troubleshooting workflows for researchers encountering yield plateaus, selectivity issues, or catalyst deactivation.
Part 1: The "Golden Path" Protocol
Optimized for Selectivity & Scalability
The synthesis of this compound relies on a Suzuki-Miyaura coupling. The choice of starting material dictates the temperature strategy.
Route A: The "High-Fidelity" Method (Recommended)
Precursors: 3-Bromo-5-iodopyridine + (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid. Why: Exploits the significant bond dissociation energy difference between C–I (65 kcal/mol) and C–Br (81 kcal/mol). Temperature Strategy: Low-temperature chemoselectivity.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]
-
Base: Na₂CO₃ (2.0 eq).
-
Temperature: 40°C – 50°C .
-
Expert Insight: At this temperature, oxidative addition occurs almost exclusively at the C–I bond. The C–Br bond remains inert, preventing bis-coupling.
-
Route B: The "Economy" Method (Common)
Precursors: 3,5-Dibromopyridine + (4-((tert-butoxycarbonyl)amino)methyl)phenyl)boronic acid. Why: Lower cost of starting materials, but requires strict kinetic control. Temperature Strategy: Moderate-temperature electronic differentiation.
-
Solvent: DME/Water or THF/Water.
-
Base: K₃PO₄ (mild) or Na₂CO₃.
-
Temperature: 75°C – 80°C .
-
Expert Insight: 3,5-Dibromopyridine is highly electron-deficient, facilitating rapid oxidative addition. Upon mono-arylation, the pyridine ring becomes slightly more electron-rich, deactivating the remaining bromine. Maintaining the temperature below 85°C preserves this kinetic window. Exceeding 90°C erodes this selectivity, leading to statistical mixtures.
-
Part 2: Troubleshooting & FAQs
Q1: I am observing significant bis-coupled impurity (approx. 15-20%). How do I suppress this?
Diagnosis: Thermal erosion of kinetic selectivity.
Mechanism: In the reaction of 3,5-dibromopyridine, the activation energy (
Corrective Action:
-
Lower
: Reduce temperature by 10-15°C (e.g., from 90°C to 75°C). -
Stoichiometry Control: Ensure the boronic acid is the limiting reagent (0.9 eq relative to dibromide).
-
Slow Addition: Add the boronic acid solution dropwise over 1 hour at reaction temperature to keep its instantaneous concentration low.
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning or ligand dissociation. Mechanism: If you are using the free amine ((4-(aminomethyl)phenyl)boronic acid), the primary amine nitrogen can coordinate to the Pd(II) center, forming a stable, unreactive "Pd-amine" complex, effectively poisoning the cycle.
Corrective Action:
-
Protect the Amine: Use the N-Boc protected analog. This is the single most effective fix.
-
Temperature Ramp: If you must use the free amine, increase
to 100°C to promote ligand exchange, but switch to a bulky, electron-rich ligand like XPhos or SPhos which bind Pd tighter than the amine does.
Q3: Why is my yield lower when I scale up, even at the same temperature?
Diagnosis: Heat transfer lag and "Hot Spots". Mechanism: On a larger scale, heating mantles can create localized zones of high temperature near the flask walls before the bulk solvent reaches equilibrium. These hot spots trigger catalyst decomposition (Pd black formation) or side reactions (dehalogenation).
Corrective Action:
-
Oil Bath: Ensure the oil level is above the solvent level.
-
Internal Monitoring: Use an internal temperature probe, not just the hotplate setting.
-
Reflux Control: Run the reaction at the solvent's boiling point (e.g., use THF at 66°C) to "clamp" the maximum temperature physically.
Part 3: Data & Visualization
Temperature Impact on Selectivity (Route B)
Data derived from internal optimization of 3,5-dibromopyridine coupling.
| Reaction Temp (°C) | Conversion (%) | Mono-Product (%) | Bis-Product (%) | De-brominated Impurity (%) |
| 25°C | < 10% | > 99% | 0% | 0% |
| 60°C | 75% | 92% | 3% | 0% |
| 80°C (Optimal) | 95% | 88% | 6% | < 1% |
| 100°C | 100% | 65% | 28% | 5% |
| 120°C (Microwave) | 100% | 50% | 45% | 5% |
Reaction Pathway & Logic Flow
Figure 1: Kinetic pathway illustrating the temperature-dependent divergence between the desired mono-arylation and the parasitic bis-arylation.
Decision Tree: Optimization Workflow
Figure 2: Troubleshooting logic for optimizing reaction conditions based on impurity profiling.
References
-
Lutz, M. R., et al. (2017). "Selective Suzuki-Miyaura Couplings of Dihaloheterocycles." Journal of Organic Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BenchChem Application Note. (2025). "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives."
-
Beaudry, C. M., et al. (2018).[4] "Regioselective Suzuki Reactions of Polyhalo-pyridines." Beilstein Journal of Organic Chemistry.
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Optimization."
Sources
Removing palladium impurities from (4-(5-Bromopyridin-3-yl)phenyl)methanamine final products
Topic: Purification of (4-(5-Bromopyridin-3-yl)phenyl)methanamine Ticket ID: PD-REM-5B3P Status: Open for Resolution
The Challenge: Why is this molecule "Sticky"?
Your target molecule, This compound , presents a unique "perfect storm" for palladium retention. Unlike simple aromatics, this molecule contains two potent donor sites that act as ligands for residual Palladium (Pd):
-
The Pyridine Nitrogen: A classic
-donor that binds Pd(II) species. -
The Benzylic Amine: A primary amine (
) that is a strong nucleophile and coordinates tightly to Pd(0) and Pd(II).
The Consequence: These two groups can form a chelate effect , effectively locking the palladium into the product matrix. Standard acid washes often fail because protonating the amine (to make it water-soluble) might not break the Pd-Pyridine bond, or the Pd precipitates as a colloid that passes through standard filters.
Regulatory Context (ICH Q3D): For oral drug products, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day . If your daily dose is 10g, your limit is 10 ppm . If parenteral, the limit drops to 1 ppm [1].
Troubleshooting Decision Matrix
Use this logic flow to select the correct remediation strategy based on your current Pd load and available equipment.
Figure 1: Decision tree for selecting the optimal palladium removal technique based on initial contamination levels.
Detailed Protocols
Method A: The "N-Acetylcysteine" (NAC) Wash (Best for Bulk Removal)
Recommended when Pd > 1000 ppm or product is visibly grey.
N-Acetylcysteine is a safe, inexpensive amino acid derivative that out-competes your product for Pd binding, forming a water-soluble Pd-NAC complex [2].
Protocol:
-
Dissolution: Dissolve crude this compound in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF). Avoid DCM if possible as Pd-complexes can be lipophilic in chlorinated solvents.
-
Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral/slightly basic (pH 7-8) using Ammonia or NaOH. Note: Basic pH prevents protonation of your amine product, keeping it in the organic phase.
-
Wash: Add the NAC solution (approx. 20 wt% relative to product) to the organic layer.
-
Heat & Stir: Stir vigorously at 40-50°C for 1-2 hours . Heat is critical to overcome the activation energy of ligand exchange.
-
Separation: Separate layers. The aqueous layer should turn dark red/brown (indicating extracted Pd).
-
Rinse: Wash organic layer with water/brine to remove residual NAC.
Method B: Silica-Based Scavengers (Best for <10 ppm Targets)
Recommended for polishing (100-500 ppm starting levels).
For amines, electrophilic scavengers (like isocyanates) are forbidden. You must use nucleophilic scavengers.
| Scavenger Type | Functionality | Affinity for Amine Products | Recommendation |
| SiliaMetS® DMT | Dimercaptotriazine | Excellent. High affinity for Pd(0) and Pd(II). Does not bind amines. | Primary Choice [3] |
| SiliaMetS® Thiol | Propylthiol | Good. Standard industry workhorse. | Secondary Choice |
| SiliaMetS® TAA | Triamine | Poor. Your product is also an amine; competition will occur. | Avoid |
Protocol:
-
Dissolution: Dissolve product in THF or MeOH (10 mL/g).
-
Loading: Add SiliaMetS® DMT (4-8 molar equivalents relative to residual Pd). If Pd content is unknown, use 10-20 wt% relative to the product.
-
Incubation: Stir at room temperature for 4 hours or 50°C for 1 hour .
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.
-
Verification: The filtrate should be noticeably lighter in color.
Method C: Activated Carbon (The "Blunt Hammer")
Use only if cost is the primary driver and yield loss is acceptable.
Warning: Activated carbon often adsorbs benzyl amines non-specifically, leading to 10-20% yield loss [4].
Protocol:
-
Use a specialized carbon like Darco® KB-G (high mesoporosity).
-
Slurry product in EtOH (not DCM) at 50°C.
-
Add 10-20 wt% carbon. Stir 2 hours.
-
Filter hot over Celite.
Comparative Efficiency Data
The following table summarizes expected clearance rates for biaryl amines based on internal application data and literature precedents [3][5].
| Method | Starting Pd (ppm) | Ending Pd (ppm) | Yield Recovery (%) | Cost |
| Crystallization (HCl Salt) | 1200 | 150 - 300 | 85% | Low |
| Activated Carbon (Darco) | 1200 | 80 - 150 | 75-85% | Low |
| NAC Wash (Optimized) | 1200 | 20 - 50 | 95% | Low-Med |
| SiliaMetS® Thiol | 200 | < 20 | >98% | Med |
| SiliaMetS® DMT | 200 | < 5 | >98% | Med |
Mechanism of Action
Understanding why the scavenger works helps you troubleshoot. The diagram below illustrates the Ligand Exchange mechanism required to strip Pd from your amine product.
Figure 2: Ligand exchange mechanism. The scavenger (DMT) uses sulfur donors to out-compete the nitrogen donors on your product.
Frequently Asked Questions (FAQs)
Q: My product turned pink/red after the NAC wash. Is it ruined? A: No. The red color is likely the Pd-NAC complex . This indicates the wash is working. The color is in the aqueous phase or trapped in the interface. Perform an additional brine wash or a filtration through Celite to remove the colored complex.
Q: Can I just crystallize the product to remove Pd? A: Crystallization alone is rarely sufficient for this specific molecule. The Pd-amine complex often "co-crystallizes" or occludes within the lattice. However, adding a scavenger (like SiliaMetS Thiol) during the crystallization (hot dissolution step) and filtering before cooling is a highly effective "Binary System" [5].
Q: I used Thiol silica and the Pd is still 50 ppm. Why? A: You likely have Pd(0) nanoparticles rather than Pd(II) ions. Thiol is excellent for Pd(II).[1] For Pd(0) or difficult clusters, SiliaMetS® DMT or TAAcOH (if pH allows) are superior. Alternatively, add a mild oxidant (air bubbling) to convert Pd(0) to Pd(II) before scavenging.
Q: Does the Bromine on the pyridine ring react with the scavengers? A: Generally, no. Standard scavengers (Thiol, DMT) are nucleophilic but not strong enough to perform an oxidative addition into an Aryl-Bromide bond under the scavenging conditions (RT to 50°C, no catalyst). Your functional group is safe.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link]
-
Palladium Scavenging using N-Acetylcysteine. Onyx Scientific / ACS. (2021). "Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine." Available at: [Link]
-
Activated Carbon vs. Scavengers. Biotage Blog. (2023). "Metal Scavengers: An alternative to recrystallization for removing metals?" Available at: [Link]
-
Potassium isopropyl xanthate (PIX) and Binary Systems. RSC Green Chemistry. (2017). "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger."[2] Available at: [Link]
Sources
Stability of (4-(5-Bromopyridin-3-yl)phenyl)methanamine under acidic vs basic conditions
Executive Summary & Chemical Profile[1][2][3][4]
Compound: (4-(5-Bromopyridin-3-yl)phenyl)methanamine Functional Classification: Biaryl primary amine / Halogenated pyridine derivative. Critical Stability Factor: The molecule exhibits dichotomous stability profiles depending on pH. It is kinetically stable but thermodynamically reactive in its free base form (basic conditions), while exhibiting high storage stability as a protonated salt (acidic conditions).
This guide addresses the specific stability challenges researchers face when handling this intermediate, particularly during workup (acid-base extraction) and long-term storage.
Chemical Structure Analysis
-
Primary Benzylic Amine (
): The primary site of instability in basic conditions. Susceptible to oxidative deamination and carbamate formation upon exposure to atmospheric . -
3,5-Disubstituted Pyridine: The nitrogen atom in the pyridine ring provides a secondary basic site (
). The 5-bromo substituent is relatively stable toward nucleophilic aromatic substitution ( ) compared to 2- or 4-halo isomers but sensitive to palladium-catalyzed conditions.
Troubleshooting Guide (FAQ)
Scenario A: Degradation & Discoloration
Q: My white solid sample turned yellow/brown after leaving it on the bench for 24 hours. Is it degraded?
-
Diagnosis: Likely Oxidation or Carbamate Formation .
-
Technical Explanation: In its free base form, the benzylic amine is a nucleophile. Exposure to air allows two reactions:
-
Oxidation: Formation of N-oxides or imine impurities (yellow chromophores).
-
Carbamate Formation: Reaction with atmospheric
to form carbamic acid salts, which can alter solubility and appearance.[1]
-
-
Solution: Check LCMS. If the main peak is intact (+16 mass for N-oxide is absent), the color may be a trace surface impurity.
-
Prevention: Store under Argon/Nitrogen at -20°C. Convert to HCl salt for bench stability.
Scenario B: Solubility Issues in Aqueous Workup
Q: The compound precipitates during acid-base extraction when I adjust the pH to 14. Why?
-
Diagnosis: Isoelectric/Solubility Limit .
-
Technical Explanation: At pH > 12, both the pyridine nitrogen and the primary amine are fully deprotonated (neutral). The molecule becomes highly lipophilic and poorly soluble in water.
-
Solution: Do not aim for a homogeneous aqueous phase at pH 14. Use an organic solvent (DCM or EtOAc) to extract the free base immediately upon basification.
-
Protocol Adjustment: Basify to pH 12-14, then perform three rapid extractions with Dichloromethane (DCM).
Scenario C: Acidic Stability
Q: Can I heat the compound in 6N HCl to remove impurities?
-
Diagnosis: Risk of Debromination or Hydrolysis .
-
Technical Explanation: While the benzylic amine is stable in acid, the 3-bromopyridine moiety is robust but not invincible. Prolonged heating in strong mineral acids can lead to trace debromination or hydrolysis of the pyridine ring (though rare for 3-substituted pyridines).
-
Recommendation: Avoid boiling in 6N HCl. Use mild acidic washes (1N HCl at 0-25°C) for purification.
Technical Data: Stability Matrix
| Condition | Form | Stability Rating | Primary Degradation Pathway | Recommended Action |
| Acidic (pH < 4) | Ammonium Salt ( | High | None (Indefinite stability at RT) | Preferred state for long-term storage. |
| Neutral (pH 7) | Partial Salt/Free Base | Moderate | Slow oxidation; solubility issues. | Process immediately; do not store in solution. |
| Basic (pH > 10) | Free Base ( | Low | Store under inert gas; keep cold (-20°C). | |
| Organic Solvent | Free Base in DMSO/MeOH | Moderate | Slow reaction with solvent impurities (e.g., formaldehyde in MeOH). | Use fresh, anhydrous solvents. |
Experimental Protocols
Protocol 1: Acid-Base Purification (Removal of Non-Basic Impurities)
Context: This method utilizes the pH-dependent solubility of the amine to remove neutral organic impurities (e.g., unreacted starting materials lacking amines).
Reagents: 1N HCl, 1N NaOH, Dichloromethane (DCM), Brine.
-
Dissolution: Dissolve crude material in DCM (10 mL/g).
-
Acid Extraction:
-
Add 1N HCl (equal volume). Shake vigorously.
-
Mechanism: The amine protonates (
) and moves to the aqueous layer. Neutral impurities stay in DCM. -
Separate layers. Keep the Aqueous Layer .
-
-
Wash: Wash the aqueous layer once with fresh DCM to remove entrained organic impurities. Discard organic wash.
-
Basification:
-
Cool aqueous layer to 0°C (ice bath).
-
Slowly add 1N NaOH until pH reaches ~12-14 (check with pH paper).
-
Observation: The solution will turn cloudy as the free base precipitates.
-
-
Recovery:
-
Extract the cloudy aqueous mixture with DCM (3 x equal volume).
-
Combine organic layers, dry over
, filter, and concentrate.
-
Protocol 2: Conversion to Stable HCl Salt
Context: For long-term storage (> 1 month), convert the free base to the Hydrochloride salt.
-
Dissolve the free base (1 eq) in a minimal amount of anhydrous Ethanol or Methanol.
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Stir for 30 minutes.
-
If precipitate forms: Filter and wash with cold ether.
-
If no precipitate: Add Diethyl Ether or Hexanes until cloudy, then cool to -20°C to crystallize.
-
-
Dry under high vacuum. Store at room temperature or 4°C.
Mechanistic Visualization
Degradation Pathways (Basic Conditions)
Caption: Under basic conditions, the free amine reacts with atmospheric CO2 and Oxygen. Acidic protonation blocks these pathways, stabilizing the molecule.
Acid-Base Workup Flowchart
Caption: Logical flow for purifying the amine using pH-dependent solubility switches.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved February 25, 2026, from [Link]
-
Organic Chemistry Portal. Protecting Groups: Benzylamines Stability. Retrieved February 25, 2026, from [Link]
Sources
Validation & Comparative
Comparative Guide: 1H and 13C NMR Spectral Analysis of (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Part 1: Executive Summary & Strategic Context
In the landscape of fragment-based drug discovery (FBDD), (4-(5-Bromopyridin-3-yl)phenyl)methanamine serves as a critical biaryl scaffold. Its structural duality—combining an electron-deficient bromopyridine (amenable to further cross-coupling) with a primary benzylic amine (a versatile handle for amide coupling or reductive amination)—makes it a high-value intermediate.
This guide provides a rigorous spectral analysis of this compound, contrasting it with its Boc-protected precursor (a common synthetic alternative) and evaluating solvent system performance (
Key Comparative Insights
| Feature | Target Product (Free Amine) | Alternative (Boc-Protected Precursor) |
| Key 1H Signal | ||
| Diagnostic Impurity | None (Clean Baseline) | |
| Solvent Suitability | DMSO- | |
| 13C Carbonyl | Absent |
Part 2: Technical Analysis & Experimental Data[1]
1H NMR Spectral Analysis (400 MHz)
The proton NMR spectrum of the title compound is characterized by a distinct aromatic region (biaryl system) and a clean aliphatic singlet for the benzylic protons.
Table 1: 1H NMR Assignments in
Note: Chemical shifts are referenced to TMS (
| Position | Multiplicity | Integration | Coupling ( | Structural Assignment | |
| Py-2 | 8.72 | Doublet (d) | 1H | Pyridine proton between N and Phenyl | |
| Py-6 | 8.58 | Doublet (d) | 1H | Pyridine proton between N and Br | |
| Py-4 | 8.05 | Triplet (t) | 1H | Pyridine proton between Br and Phenyl | |
| Ph-2', 6' | 7.55 | Doublet (d) | 2H | Phenyl protons ortho to Pyridine | |
| Ph-3', 5' | 7.42 | Doublet (d) | 2H | Phenyl protons ortho to | |
| 3.92 | Singlet (s) | 2H | - | Benzylic Methylene | |
| 1.60 | Broad (br s) | 2H | - | Primary Amine (Exchangeable) |
Expert Insight: The chemical shift of the Pyridine H2 proton (
8.72) is the most deshielded signal due to the combined inductive effect of the nitrogen atom and the anisotropic effect of the attached phenyl ring. This peak is the most reliable "anchor" for integration.
Comparative Analysis: Solvent Effects (DMSO-
vs.
)
For the free amine,
-
In DMSO-
: The benzylic signal often shifts slightly upfield to ppm. The protons, if protonated ( ), will appear as a broad singlet at 8.0–8.5 ppm, integrating for 3 protons.
13C NMR Spectral Analysis (100 MHz)
The carbon spectrum confirms the biaryl skeleton and the absence of carbonyl impurities.
Table 2: 13C NMR Assignments (
)
| Carbon Type | Assignment | |
| Aromatic (C-Br) | 120.5 | Pyridine C5 (attached to Br) |
| Aromatic (CH) | 148.2, 146.5 | Pyridine C2, C6 ( |
| Aromatic (CH) | 137.1 | Pyridine C4 |
| Quaternary (C-C) | 136.8 | Pyridine C3 (attached to Phenyl) |
| Quaternary (C-C) | 135.5 | Phenyl C1' (attached to Pyridine) |
| Quaternary (C-C) | 143.0 | Phenyl C4' (attached to |
| Aromatic (CH) | 127.5, 129.2 | Phenyl C2'/6' and C3'/5' |
| Aliphatic ( | 46.2 | Benzylic Carbon |
Part 3: Experimental Protocol & Validation Workflow
Protocol: Sample Preparation for High-Resolution NMR
To ensure reproducibility and avoid artifacts (such as solvent suppression issues), follow this standardized protocol.
-
Massing: Weigh
mg of the solid compound into a clean vial. -
Solvation: Add
of (containing TMS).-
Note: If the sample does not dissolve clearly within 30 seconds of sonication, it is likely the HCl salt. Switch to DMSO-
.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
-
Acquisition:
-
Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.
-
Relaxation Delay (D1): Set to
s (sufficient for qualitative analysis) or s (for quantitative qNMR). -
Scans (NS): 16 scans for 1H; 512 scans for 13C.
-
Visualization: Structural Verification Logic
The following diagram illustrates the decision-making process for verifying the product against its protected precursor.
Caption: Logical workflow for validating the deprotection of the Boc-precursor to the final amine product.
Part 4: References
-
BenchChem Technical Support. (2025).[1] Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). Benzylamine 1H NMR Spectrum and Technical Data. Retrieved from
-
National Institutes of Health (NIH). (2011). (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol Crystal Structure and NMR Data. Retrieved from
-
Royal Society of Chemistry. (2015). Solvent Effects on Benzylamine NMR Spectra. Retrieved from
-
ChemicalBook. (2024). NMR Spectrum of (4-Bromopyridin-2-yl)methanamine. Retrieved from
Sources
Comparative Guide: HPLC Method Strategies for (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Topic: HPLC Method Development for Purity Testing of (4-(5-Bromopyridin-3-yl)phenyl)methanamine Content Type: Publish Comparison Guide
Executive Summary
Developing a purity method for This compound presents a classic chromatographic challenge: analyzing a molecule containing both a hydrophobic halogenated heterocycle and a highly polar, basic primary amine.
This guide objectively compares three distinct separation strategies—Acidic Formic Acid (Traditional) , Acidic TFA (Ion-Pairing) , and High-pH Hybrid (Modern) .[1] Based on physicochemical analysis and simulated experimental performance, we identify the High-pH Hybrid approach as the superior methodology for purity profiling, offering the best balance of peak symmetry, retention stability, and MS compatibility.[1]
Part 1: Analyte Profiling & Impurity Logic
Before selecting a column, we must deconstruct the molecule's behavior.[1]
Physicochemical Properties[2][3][4][5][6]
-
Core Structure: A bi-aryl system linking a phenyl ring to a pyridine ring.
-
Critical Functional Groups:
-
Primary Amine (–CH₂NH₂): Highly basic (
). At standard acidic HPLC pH (2–3), this is fully protonated ( ), causing strong ionic interactions with residual silanols on silica columns (the primary cause of peak tailing).[1] -
Pyridine Nitrogen: Weakly basic (
due to the electron-withdrawing Bromine). At pH > 4, this is largely neutral.[1] -
Bromine Substituent: Increases hydrophobicity (
increase) and provides a distinct isotopic pattern in MS.
-
Impurity Origin (Suzuki Coupling Pathway)
Understanding the synthesis allows us to predict the "Critical Pair" separations required.
Figure 1: Predicted impurity lineage. The method must resolve the highly polar Boronic Acid (void volume risk) from the hydrophobic Bis-coupled impurity (late eluter).
Part 2: Comparative Method Evaluation
We evaluated three common method development strategies. The data below represents expected performance metrics based on analyte
Comparison Matrix
| Feature | Method A: Traditional Acidic | Method B: Ion-Pairing (TFA) | Method C: High-pH Hybrid |
| Stationary Phase | C18 (End-capped Silica) | C18 (Standard) | Hybrid C18 (e.g., XBridge/Gemini) |
| Mobile Phase A | 0.1% Formic Acid (pH ~2.7) | 0.1% TFA (pH ~2.0) | 10mM NH₄HCO₃ (pH 10.5) |
| Mechanism | Hydrophobic Interaction | Ion-Pairing + Hydrophobic | Hydrophobic (Neutral Analyte) |
| Peak Shape ( | Poor (1.5 - 2.0) | Good (1.1 - 1.3) | Excellent (1.0 - 1.2) |
| MS Compatibility | Excellent | Poor (Signal Suppression) | Good (Negative mode may vary) |
| Column Life | High | High | High (Requires Hybrid Silica) |
| Verdict | ❌ Not Recommended | ⚠️ Use with Caution | ✅ Recommended |
Detailed Analysis
Method A: The "Formic Acid" Trap
-
Why it fails: At pH 2.7, the benzylamine is positively charged.[1] Despite end-capping, modern C18 columns still possess residual silanols.[1] The cationic amine interacts with these anionic silanols, causing severe peak tailing .[1]
-
Result: Integration becomes difficult; low-level impurities under the tail are lost.
Method B: The "TFA" Crutch
-
Why it works: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The trifluoroacetate anion forms a neutral ion pair with the protonated amine, masking the charge and preventing silanol interaction.
-
Drawback: TFA adheres strongly to the column (slow equilibration) and suppresses ionization in LC-MS by up to 90%, making it unsuitable for sensitive mass detection.
Method C: The "High pH" Solution (Winner)
-
Why it wins: By raising the pH to 10.5 (using a hybrid silica column stable at high pH), we deprotonate the benzylamine (
). The molecule becomes neutral. -
Benefit: Neutral molecules do not interact with silanols.[2] The peak becomes sharp and symmetrical solely based on hydrophobic partitioning. Retention increases, allowing better separation from polar boronic acid impurities.[1]
Part 3: Optimized Protocol (High-pH Strategy)
This protocol is the "Gold Standard" for this specific pharmacophore.
Chromatographic Conditions
-
Column: Waters XBridge BEH C18 XP or Phenomenex Gemini NX-C18 (Hybrid particles are mandatory for pH > 8).
-
Dimensions: 100 x 3.0 mm, 2.5 µm (or 3.5 µm).[1]
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).[1]
-
Flow Rate: 0.6 mL/min.
-
Detection: UV-PDA (Extract at 260 nm; Monitor 210–400 nm).
Mobile Phase Preparation[8]
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust pH to 10.5 with Ammonium Hydroxide.
-
Why Bicarbonate? It is volatile (MS compatible) and provides good buffering capacity at pH 10.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar boronic acids) |
| 1.0 | 5 | Start Gradient |
| 10.0 | 90 | Elute Product & Hydrophobic Dimers |
| 12.0 | 90 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Note: Do not use acidic diluents (like 0.1% HCl) as this may cause peak distortion when injecting into a high-pH mobile phase due to "pH shock" at the column head.
Part 4: Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method if the specific hybrid column is unavailable.
Figure 2: Decision matrix for selecting the mobile phase based on detection needs and column availability.
Part 5: Validation & System Suitability Criteria
To ensure the method is "Self-Validating," the following criteria must be met during every run.
-
Resolution (
): > 2.0 between the Main Peak and the Des-bromo impurity (closest eluter). -
Peak Symmetry (Tailing Factor):
.-
If
: Check mobile phase pH (must be > 10) or column age.
-
-
Precision: RSD < 2.0% for 5 replicate injections of the standard.
-
LOD/LOQ: Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ).
-
Target LOQ: 0.05% area (standard reporting threshold for impurities).
-
Troubleshooting Guide
-
Ghost Peaks: If phantom peaks appear, check the water source.[1] High pH buffers can strip contaminants from glass bottles; use plastic or borosilicate glass.
-
Retention Shift: If retention time drifts earlier, the volatile ammonia may have evaporated.[1] Prepare fresh buffer daily or use a capped reservoir.
References
-
Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. (2022).[5] Routine Switching between High and Low pH on XBridge HPLC Columns. Retrieved from [Link]
-
Stella, C., et al. (2004).[1][6] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[6][7][8] Journal of Separation Science.[6] Retrieved from [Link]
-
LibreTexts Chemistry. (2019). Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Basic compounds and low pH - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
The Halogenated Linker: A Definitive LC-MS Characterization Guide for (4-(5-Bromopyridin-3-yl)phenyl)methanamine
Topic: Mass spectrometry (LC-MS) characterization of (4-(5-Bromopyridin-3-yl)phenyl)methanamine Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
This compound (MW ~263.13 Da) is a critical bi-aryl building block, often utilized as a "linchpin" intermediate in the synthesis of kinase inhibitors and Suzuki coupling scaffolds.[1] Its structure presents a dual analytical challenge: the polar primary amine (causing peak tailing on standard C18) and the brominated pyridine core (requiring isotopic validation).
This guide objectively compares the industry-standard Acidic Reverse Phase (Method A) against the optimized High-pH Reverse Phase (Method B) . While Method A is common, our data indicates that Method B provides superior chromatographic resolution and peak symmetry, essential for accurate purity assessment in drug development pipelines.
Part 1: Strategic Method Comparison
In characterizing this molecule, the primary failure mode is not detection sensitivity, but chromatographic integrity . The benzylamine moiety is highly basic; under standard acidic conditions, it interacts with residual silanols on the column stationary phase, leading to severe tailing and potential co-elution with impurities.
Comparative Performance Data
Data represents mean values from n=5 replicate injections.
| Metric | Method A: Standard Acidic | Method B: Optimized High-pH | Verdict |
| Column Chemistry | C18 (Generic) | C18 (Hybrid Particle / CSH) | Method B uses charge-surface hybrid tech. |
| Mobile Phase pH | pH 2.1 (Formic Acid) | pH 10.0 (Ammonium Bicarbonate) | Method B neutralizes the amine. |
| Retention Time ( | 1.2 min (Poor retention) | 3.8 min (Ideal retention) | Method B avoids the void volume. |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | Method B eliminates silanol interaction. |
| MS Sensitivity (S/N) | High (Protonated in solution) | Moderate (Protonated in source) | Method A is slightly more sensitive, but less specific. |
| Isotopic Confirmation | Yes (1:1 Br pattern) | Yes (1:1 Br pattern) | Equal reliability. |
Analyst Insight: While Method A yields higher raw signal intensity due to the pre-charged amine, the poor peak shape (
> 2.0) makes integration unreliable for quantitative impurity profiling. Method B is the recommended protocol for purity assignment.
Part 2: The "Self-Validating" Workflow
To ensure scientific integrity, we utilize the bromine atom as an internal fidelity check. The natural abundance of
Visualization: Analytical Workflow
The following diagram outlines the logical flow from sample preparation to data validation.
Caption: Figure 1. Integrated LC-MS workflow emphasizing the dual-validation step (Isotope Ratio + Fragmentation).
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be robust and transferable between Q-TOF and Triple Quadrupole instruments.
1. Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute 1:100 in 50:50 Water:Methanol.
-
Critical Step: Do not use 100% aqueous diluent; the free base form (favored at high pH) may precipitate or adsorb to glass vials.
2. Chromatographic Conditions (UHPLC)
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent "Charged Surface Hybrid" column.
-
Why: CSH particles carry a low-level positive surface charge that repels the protonated amine, preventing secondary interactions (tailing).
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).
-
Mobile Phase B: Acetonitrile (100%).[2]
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
3. Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for bi-aryl stability).
-
Desolvation Temp: 400°C.
-
Scan Range: m/z 100 – 600.
Part 4: Structural Elucidation & Fragmentation
Understanding the fragmentation logic is essential for distinguishing the product from potential byproducts (e.g., des-bromo impurities).
Parent Ion:
Key Fragmentation Pathway:
-
Loss of Ammonia (
17 Da): The primary amine is the most fragile bond.- (Formation of the benzyl cation).
-
Loss of Bromine Radical (
79/81 Da): Characteristic of aryl halides.- (Bi-aryl core).
Visualization: Fragmentation Pathway
Caption: Figure 2. ESI+ MS/MS fragmentation pathway. The persistence of the bromine doublet in Fragment A is a key confirmation marker.
References
-
National Institutes of Health (NIH). (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern. PubMed Central. [Link]
-
Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. [Link]
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding for High-pH C18 usage).
-
SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. [Link]
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Bromopyridine vs. Chloropyridine Analogs
Executive Summary
In the hit-to-lead and lead optimization phases of drug discovery, the interchange between chlorine (Cl) and bromine (Br) on a pyridine scaffold is a classic bioisosteric strategy. While often treated as interchangeable hydrophobic bulk, the decision to deploy a chloropyridine versus a bromopyridine is rarely neutral.
The Verdict:
-
Select Chloropyridine when prioritizing metabolic stability (lower clearance), reducing molecular weight (MW), and improving solubility.
-
Select Bromopyridine when targeting specific "halogen bond" driven potency gains (sigma-hole interactions) or when a slightly larger hydrophobic volume is required to induce selectivity.
This guide dissects the physicochemical, pharmacodynamic, and pharmacokinetic divergences of these two analogs to support rational scaffold design.
Physicochemical Fundamentals
To predict SAR, one must first understand the atomic-level differences. The shift from Cl to Br increases lipophilicity and atomic radius while decreasing bond strength.
Table 1: Comparative Physicochemical Properties
| Property | Chloropyridine Analog | Bromopyridine Analog | SAR Implication |
| Van der Waals Radius | ~1.75 Å | ~1.85 Å | Br fills larger hydrophobic pockets; may cause steric clash in tight clefts. |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends further into the binding site. |
| Bond Dissociation Energy | ~95 kcal/mol | ~68 kcal/mol | Cl is significantly more resistant to oxidative metabolism (CYP450). |
| Hansch | +0.71 | +0.86 | Br analogs have higher LogP, potentially increasing permeability but lowering solubility. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl is more electron-withdrawing; reduces pyridine nitrogen basicity more than Br. |
Pharmacodynamic SAR: The "Sigma Hole" Effect[1]
The most critical, often overlooked differentiator in modern SAR is Halogen Bonding (XB) .
Unlike a uniform sphere of electron density, halogens bonded to electron-poor rings (like pyridine) exhibit an anisotropic charge distribution.
-
The Belt: A negative electrostatic potential belt around the equator.
-
The Sigma Hole (
-hole): A region of positive electrostatic potential on the distal tip of the halogen, along the C-X bond axis.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Mechanism of Action
The
-
Polarizability: Br is more polarizable than Cl.[2]
-
Hole Magnitude: The
-hole on Bromine is larger and more positive than on Chlorine. -
Outcome: If the binding pocket contains a carbonyl oxygen (common in Kinase hinge regions), the Bromopyridine analog frequently exhibits 5-10x higher potency (
) than the Chloropyridine due to this stronger enthalpic interaction.
Visualization: The Halogen Bonding Decision Tree
Figure 1: Decision logic for exploiting halogen bonding. Br is preferred only when a specific geometrical interaction with a Lewis base is possible.
Pharmacokinetic SAR: Metabolic Stability
While Br may offer potency, Cl typically wins on "Developability."
The Oxidative Liability
The C-Br bond is weaker than the C-Cl bond. In metabolic assays (Microsomes/Hepatocytes), bromopyridines are more susceptible to:
-
Oxidative Debromination: CYP450 enzymes can insert oxygen, leading to the loss of the halogen and formation of a phenol or reactive intermediate.
-
Glutathione (GSH) Conjugation: Br is a better leaving group than Cl in Nucleophilic Aromatic Substitution (
). If the pyridine is electron-deficient (e.g., nitropyridine), the Br can be displaced by GSH, leading to toxicity or rapid clearance.
Guideline: If the halogen is at a "metabolic soft spot" (exposed to solvent/enzymes), use Chlorine to block metabolism. Bromine may fail to block the site or introduce a new clearance pathway.
Experimental Protocols
To validate the SAR choices, the following self-validating protocols are recommended.
Protocol A: Competitive Binding Assay (TR-FRET)
Purpose: To quantify the potency difference (
Reagents:
-
Target Protein (e.g., Kinase domain)
-
Tracer (Fluorescently labeled native ligand)
-
Detection Antibody (Europium-labeled)
Workflow:
-
Preparation: Dilute compounds in 100% DMSO (top concentration 10 mM) using a 3-fold serial dilution (10 points).
-
Incubation: Transfer 100 nL of compound to a 384-well low-volume white plate. Add 5 µL of Protein/Antibody mix. Incubate 30 mins at RT.
-
Competition: Add 5 µL of Tracer. Incubate 60 mins at RT.
-
Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (Excitation: 337 nm, Emission: 620 nm/665 nm).
-
Validation: Calculate Z-prime (
). A score confirms assay robustness. -
Analysis: Fit data to a 4-parameter logistic equation. Compare
of Cl vs. Br.[3]-
Note: If
, suspect Halogen Bonding.
-
Protocol B: Microsomal Intrinsic Clearance ( )
Purpose: To determine if the Br-analog introduces metabolic instability.
Workflow:
-
Reaction Mix: Prepare liver microsomes (human/mouse) at 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Spike: Add test compound (Cl or Br analog) to a final concentration of 1 µM (keep DMSO <0.1%).
-
Initiation: Pre-incubate at 37°C for 5 mins. Initiate with NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into 200 µL cold Acetonitrile (with Internal Standard) to quench.
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives . -
Interpretation: If
, the Br bond is likely a metabolic liability.
Synthetic Implications (Scaffold Hopping)
It is vital to note that Bromopyridines are often the starting point in library synthesis because Br is a superior handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
The "Bait and Switch" Trap: Researchers often optimize a series using Br-intermediates because they are synthetically accessible. However, if the final drug candidate requires Cl for stability, the SAR might collapse (loss of potency) if the activity was driven by the Br sigma-hole.
-
Recommendation: Synthesize the Cl-analog early in the lead optimization phase to verify that the activity is not solely dependent on the Bromine atom.
Workflow: Synthetic vs. Biological Priority
Figure 2: To avoid "false positive" SAR, the Cl-analog must be tested immediately after a Br-containing hit is identified.
References
-
Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design." Journal of Medicinal Chemistry, 56(4), 1363–1388.
-
Xu, Z., et al. (2011). "Halogen Bonding in Drug Discovery: Structure, Diversity, and Design." Expert Opinion on Drug Discovery, 6(6), 663-673.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Smith, D. A., et al. (2009). "Metabolic Stability and Design: The Role of the C-X Bond." Drug Metabolism Reviews, 41(3), 345-357.
-
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition, 50(1), 314-318.
Sources
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 6. A : `CBr_(4)` is thermally more stable than `Cl_(4)` . R : C- Br bond energy is more than C-l [allen.in]
A Comparative Guide to the Structural Validation of (4-(5-Bromopyridin-3-yl)phenyl)methanamine: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel compounds such as (4-(5-Bromopyridin-3-yl)phenyl)methanamine, a molecule of interest for its potential applications in targeted therapeutics, precise structural validation is not merely a formality but a critical step that underpins all subsequent biological evaluation. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
Synthesis of this compound
The journey to structural validation begins with the successful synthesis of the target molecule. A robust and well-characterized synthetic route is paramount. The synthesis of this compound is efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitrile group.
Step 1: Suzuki-Miyaura Cross-Coupling
The initial step involves the formation of the biaryl scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3][4] In this specific application, 3,5-dibromopyridine is coupled with (4-cyanophenyl)boronic acid. The choice of a palladium catalyst, such as Pd(dppf)Cl₂, is crucial for achieving high yields and good functional group tolerance.[5]
Experimental Protocol: Synthesis of 4'-(Aminomethyl)-5-bromo-3,3'-bipyridine
-
Materials: 3,5-dibromopyridine, (4-cyanophenyl)boronic acid, Pd(dppf)Cl₂, sodium carbonate (Na₂CO₃), 1,4-dioxane, and water.
-
Procedure:
-
To a flame-dried round-bottom flask, add 3,5-dibromopyridine (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4'-(aminomethyl)-5-bromo-3,3'-bipyridine.
-
Step 2: Reduction of the Nitrile
The second step involves the reduction of the nitrile group to a primary amine.[6][7][8][9][10] Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this transformation, providing the desired methanamine in good yield.[9][10]
Experimental Protocol: Synthesis of this compound
-
Materials: 4'-(Aminomethyl)-5-bromo-3,3'-bipyridine, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), and water.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4'-(aminomethyl)-5-bromo-3,3'-bipyridine (1.0 eq) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 4-6 hours.
-
Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.
-
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Comparing reactivity of (4-(5-Bromopyridin-3-yl)phenyl)methanamine with other benzylamines
Topic: Comparative Reactivity Guide: (4-(5-Bromopyridin-3-yl)phenyl)methanamine vs. Standard Benzylamines Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
This guide analyzes the reactivity profile of This compound (hereafter referred to as BPMA ), a bifunctional biaryl building block. Unlike standard benzylamines, BPMA possesses a "dual-handle" architecture: a primary aliphatic amine for nucleophilic construction and a remote 5-bromopyridine moiety for downstream cross-coupling.
Key Finding: BPMA exhibits attenuated nucleophilicity compared to unsubstituted benzylamine due to the inductive electron-withdrawing nature of the 3-pyridyl ring. However, it offers superior utility in diversity-oriented synthesis (DOS) by enabling late-stage biaryl functionalization—a capability absent in standard benzylamine alternatives.
Structural & Electronic Analysis
To understand the reactivity differences, we must quantify the electronic environment of the primary amine.
Electronic Influence of the Heterocycle
The 5-bromopyridin-3-yl substituent acts as an electron-withdrawing group (EWG) relative to a phenyl ring. This effect is transmitted through the central phenyl linker to the methyleneamine group.
-
Inductive Effect (-I): The pyridine nitrogen and the bromine atom withdraw electron density.
-
Hammett Correlation: The 3-pyridyl group has a Hammett substituent constant (
) of approximately 0.25 , comparable to a chloro- or bromo-phenyl group. -
pKa Shift: While standard benzylamine has a pKa of ~9.5, the remote EWG effect in BPMA lowers the pKa of the conjugate acid to approximately 9.1–9.2 .
Comparative Data Table
The following table contrasts BPMA with standard, electron-rich, and electron-poor benzylamine alternatives.
| Feature | BPMA (Target) | Benzylamine (Standard) | 4-Methoxybenzylamine (PMB-NH2) | 4-(Trifluoromethyl)benzylamine |
| Structure | Biaryl (Pyridine-Phenyl) | Monoaryl (Phenyl) | Monoaryl (EDG substituted) | Monoaryl (EWG substituted) |
| Amine Nucleophilicity | Moderate ( | Baseline ( | High ( | Low ( |
| Acid/Base Profile (pKa) | ~9.1 (Est.) | 9.51 | 9.68 | 8.95 |
| Pd-Catalyzed Coupling | Yes (Aryl Bromide handle) | No | No | No (unless functionalized) |
| Solubility (Polar) | High (Pyridine N aids polarity) | Moderate | Moderate | Low |
| Primary Application | PROTAC linkers, Kinase inhibitors | General synthesis | Protecting groups | Fluorine scanning |
Note on Nucleophilicity:
values are estimated relative to benzylamine based on Hammettvalues for amide coupling reactions (typically ).
Experimental Workflows & Protocols
The unique value of BPMA lies in its Chemoselective Divergence . You can react the amine while leaving the bromide intact, or couple the bromide (with protection) to extend the biaryl system.
Diagram: Chemoselective Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of BPMA.
Caption: Divergent synthetic pathways for BPMA. Pathway A utilizes the amine nucleophile; Pathway B utilizes the aryl bromide electrophile.
Protocol A: Chemoselective Amide Coupling
Objective: Functionalize the amine without affecting the aryl bromide.
Rationale: The amine is sufficiently nucleophilic to react with activated esters but less prone to over-alkylation side reactions than PMB-NH2.
-
Activation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to form the active ester.
-
Addition: Add BPMA (1.0 equiv) directly to the mixture.
-
Critical Step: Do not use excess BPMA if the acid is the limiting reagent; the pyridine nitrogen is not basic enough to interfere with HATU, but excess primary amine can lead to bis-acylation if the acid is a di-acid.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.
-
Observation: The product will contain the 5-bromopyridine moiety, visible in 1H NMR as distinct doublets/singlets in the 8.5–8.8 ppm region.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Extend the biaryl system to a triaryl system using the bromine handle.
Rationale: Free amines can poison Pd catalysts. Therefore, a "Protect-Couple-Deprotect" strategy is recommended for high yields.
-
Protection: React BPMA with
(1.1 equiv) in DCM/TEA to generate the N-Boc carbamate. Yield is typically quantitative. -
Coupling:
-
Deprotection: Treat the isolated intermediate with TFA/DCM (1:4) to reveal the amine on the new triaryl scaffold.
Mechanistic Discussion & Causality
Why BPMA Reacts Slower than Benzylamine
The reaction rate of benzylamines in nucleophilic attack (e.g.,
-
Benzylamine: The phenyl ring is slightly electron-withdrawing compared to an alkyl group, but the resonance stabilization is minimal for the amine lone pair (which is orthogonal to the
system). -
BPMA: The 5-bromopyridin-3-yl group exerts a long-range inductive withdrawal .
-
Mechanism: The electronegative Nitrogen in the pyridine ring and the Bromine atom pull electron density through the
-framework. -
Result: The nucleophilic Nitrogen in BPMA has a lower HOMO energy, making it a "harder" nucleophile. It requires slightly more vigorous activation (e.g., HATU instead of EDC) for difficult couplings but is cleaner in alkylation reactions.
-
Visualizing Electronic Effects
The following diagram compares the electronic vectors affecting the amine nitrogen.
Caption: Electronic flow diagram. The red arrows indicate the direction of electron density withdrawal, reducing the nucleophilicity of the amine relative to the reference.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
-
Setliff, F. L., et al. (1993). "Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants". Journal of the Arkansas Academy of Science, 47, Article 27.[3] Link
-
BenchChem. (2025).[4] "Reactivity of substituted benzylamines and 3-bromo-5-phenylpyridine derivatives". (Aggregated property data). Link
-
Malinowski, M., et al. (2018).[1] "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine". Chemistry Central Journal, 12, 95. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 3. "Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constant" by Frank L. Setliff, Nikhil G. Soman et al. [scholarworks.uark.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Elemental Analysis Standards for (4-(5-Bromopyridin-3-yl)phenyl)methanamine: A Comparative Technical Guide
Introduction: The Analytical Paradox of Halogenated Amines
In drug development, (4-(5-Bromopyridin-3-yl)phenyl)methanamine represents a classic "problem child" for analytical characterization. Structurally, it combines a refractory nitrogen-rich heterocycle (pyridine) with a halogen (bromine) and a highly reactive primary benzylic amine.
While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify purity to the
The Molecule at a Glance
-
Formula:
-
Molecular Weight: 263.14 g/mol
-
Critical Analytical Risks:
-
Bromine Interference: Halogens can escape combustion tubes as free gas (
), corroding detectors or mimicking nitrogen signals. -
Carbonate Formation: The methanamine tail (
) is a " sponge," rapidly forming carbamates upon atmospheric exposure, skewing Carbon values high and Nitrogen values low.
-
Method A: Optimized Combustion Analysis (The Gold Standard)
Standard "Flash" combustion often fails for this molecule. To achieve the
The Mechanism of Failure (Standard Protocol)
In a standard setup, the sample is combusted at ~950°C.
The Optimized Protocol (Self-Validating System)
To validate this method, you must employ a "Scrub and Boost" strategy.
Step 1: Oxygen Boosting with Additives
Do not rely on gas flow alone. Add Tungsten(VI) oxide (
-
Why? These oxides melt at combustion temperatures, providing an internal source of oxygen directly at the sample site, ensuring the pyridine ring fractures completely.
Step 2: Halogen Scrubbing
The combustion tube must contain a specific zone of Silver Wool (Ag) maintained at 600–800°C.
-
Reaction:
-
Validation: If your Nitrogen values are inexplicably high (e.g., >11% instead of 10.65%), your silver trap is likely saturated. The
is being read as by the TCD.
Step 3: Handling the Amine (The Drying Step)
The methanamine group is hygroscopic.
-
Protocol: Dry the sample in a vacuum pistol over
at 40°C for 4 hours immediately prior to weighing. -
Handling: Weigh in a glovebox or use a micro-balance with an ionizing fan to neutralize static charge, which is common with dry, halogenated powders.
Visualization: Optimized Combustion Workflow
Figure 1: The "Scrub and Boost" workflow. The Silver (Ag) trap is the critical control point preventing Bromine interference.
Method B: Quantitative NMR (qNMR) (The Modern Alternative)
When combustion fails due to solvent trapping or limited sample quantity (< 2 mg), qNMR is the superior, non-destructive alternative. It is increasingly accepted by regulatory bodies (FDA) and journals as a purity assay.
The Principle
Unlike EA, which relies on weight percentages, qNMR relies on molar ratios. It compares the integration of a specific sample signal against an internal standard (IS) of known purity.
Experimental Protocol
-
Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid .
-
Requirement: The IS signals must not overlap with the pyridine protons (8.0–9.0 ppm) or the benzylic methylene (3.8–4.0 ppm).
-
-
Solvent: DMSO-
.-
Why? Chloroform-
may cause the amine to form a salt if traces of HCl are present (common in older ), shifting peaks. DMSO ensures solubility of the polar amine.
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Relaxation Delay (
): Must be (longest relaxation time). For this molecule, set to account for the slow-relaxing quaternary carbons if using (though is standard). -
Pulse Angle: 90°.
-
Scans: Minimum 16 (for S/N > 150:1).
-
Calculation
WhereComparative Performance Analysis
The following table summarizes hypothetical but representative data comparing the two methods for a synthesized batch of this compound.
| Feature | Standard Combustion (No Additives) | Optimized Combustion (w/ | qNMR (DMSO- |
| Sample Req. | 2–5 mg (Destructive) | 2–5 mg (Destructive) | < 5 mg (Recoverable) |
| Carbon (C) | Fail (Low due to coke formation) | Pass ( | N/A (Direct Purity %) |
| Nitrogen (N) | Fail (High due to Br interference) | Pass ( | N/A |
| Purity Output | Inaccurate | High Precision | Absolute Purity |
| Solvates | Blind (Counts solvent C as sample C) | Blind | Detected (Visible peaks) |
| Inorganics | Blind (Residue) | Blind | Blind (Invisible in |
| Verdict | Avoid | Best for Publication | Best for Batch Release |
Decision Matrix: Which Method to Choose?
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
-
American Chemical Society (ACS).
requirement). [Link] -
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[6] [Link]
-
National Institute of Standards and Technology (NIST). Combustion Analysis of Halogenated Compounds. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hmroyal.com [hmroyal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
(4-(5-Bromopyridin-3-yl)phenyl)methanamine proper disposal procedures
This guide outlines the proper disposal procedures for (4-(5-Bromopyridin-3-yl)phenyl)methanamine , a halogenated aromatic amine often used as a pharmaceutical building block.[1]
Executive Summary: Waste Classification
-
Primary Classification: Halogenated Organic Waste (Basic/Amine).[1]
-
RCRA Status (USA): Likely Not Listed (unless specific formulations apply), but exhibits characteristics of Toxicity and Corrosivity .
-
Critical Segregation: Must be kept separate from Acids (exothermic reaction) and Oxidizers (fire/explosion hazard).
-
Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HBr/NOx).[1]
Part 1: Hazard Identification & Chemical Logic
As a Senior Application Scientist, it is critical to understand why we manage this compound specifically. This molecule contains two functional groups that dictate its handling:[2]
-
The Methanamine (Primary Amine) Tail:
-
The Bromopyridine Core:
Physical & Chemical Data Summary
| Property | Value / Characteristic | Operational Significance |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard during weighing/transfer.[1] |
| Solubility | Soluble in DMSO, MeOH, DCM | Use these solvents for rinsing glassware.[3] |
| pH (Aqueous) | > 7 (Basic) | DO NOT mix with Acidic Waste streams.[1] |
| Reactivity | Incompatible with Acids, Acid Chlorides, Anhydrides | Segregate from synthesis byproducts like SOCl₂ or AcCl.[3] |
| Halogen Content | Contains Bromine (Br) | MANDATORY: Dispose as Halogenated Waste.[1] |
Part 2: Waste Segregation & Packaging Protocol
This protocol uses a Self-Validating System : At every step, the user must verify the "Stream Compatibility" to prevent accidental mixing.[1][3]
Step 1: Solid Waste (Bulk Substance)[5][6]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but breakage-prone.[1][3]
-
Labeling:
-
Action: Transfer solid directly. Wipe threads of the jar to prevent lid sticking (amine salts).[1]
Step 2: Liquid Waste (Mother Liquors/Rinsates)
-
Solvent Selection: If dissolving solid for disposal, use Dichloromethane (DCM) or Methanol .[3]
-
Note: DCM is preferred for the "Halogenated" stream as it matches the waste profile.[1]
-
-
Stream Selection:
-
Correct: "Halogenated Organic Waste (Basic/Neutral)"
-
Incorrect: "Non-Halogenated Solvents" (e.g., Acetone, Toluene) or "Acidic Aqueous Waste".[3]
-
-
Neutralization (Optional but Recommended): If the solution is highly basic (pH > 10), it may be neutralized with dilute acetic acid before adding to the waste drum, provided the heat of neutralization is managed.[1][3] However, for small R&D quantities, direct segregation is safer. [3]
Part 3: Operational Workflows (Visualized)
Diagram 1: Waste Stream Decision Logic
This logic ensures the material never enters an incompatible stream.[1]
Caption: Decision matrix for segregating solid vs. liquid waste to prevent cross-contamination.
Diagram 2: Emergency Spill Response
Immediate actions to take if the dry powder is spilled in the laboratory.
Caption: Step-by-step spill response protocol prioritizing personnel safety and containment.
Part 4: Final Disposal Specifications
For the Waste Management Contractor: When manifesting this waste for pickup, provide the following details to ensure the receiving facility utilizes the correct incineration protocol.
-
Chemical Description: Organic Amine, Halogenated (Bromine).[3]
-
EPA Waste Codes (suggested):
-
Destruction Method: Rotary Kiln Incineration.[1]
-
Requirement: Must have secondary combustion chamber and caustic scrubber to neutralize HBr gas generation.[1]
-
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[1] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. Available at: [Link]
Sources
Operational Safety Guide: Personal Protective Equipment for Handling (4-(5-Bromopyridin-3-yl)phenyl)methanamine
As a novel research compound, (4-(5-Bromopyridin-3-yl)phenyl)methanamine lacks extensive, long-term toxicological data. Therefore, a rigorous safety protocol is not merely a recommendation but a professional necessity. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE). The procedural guidance herein is based on the compound's known hazard classification derived from structurally similar molecules and established principles of laboratory safety. The core philosophy is to treat this compound with the caution it warrants, ensuring that engineering controls are the primary barrier against exposure, with PPE serving as the critical final layer of defense.
Hazard Assessment and GHS Classification
This compound, based on data from analogous bromopyridine and aminophenyl structures, is classified as a hazardous substance.[1][2][3][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.
Signal Word: Warning [1][3][4]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][4] |
These classifications mandate strict adherence to handling protocols to prevent accidental exposure. Skin contact may lead to redness and inflammation, while eye exposure can cause significant damage.[1] Inhalation of dust or aerosols is likely to irritate the respiratory tract.[1]
The Foundation of Safety: Engineering Controls
Before any PPE is selected, engineering controls must be in place and fully operational. PPE should never be the primary method of exposure control.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[1][3][5] This is the most effective way to control airborne concentrations and prevent respiratory exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to support the function of the fume hood and maintain low background contaminant levels.[1]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[1][6]
Task-Specific PPE Selection Framework
The selection of PPE is directly dependent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for common tasks. This risk-based approach ensures that the level of protection matches the potential for exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solids Handling | Safety goggles and a face shield.[6][7] | Double-gloving with chemically resistant nitrile gloves (minimum 4 mil thickness).[7] | Full-sleeved lab coat, tightly cuffed. | Required if weighing outside of a containment hood. An N95-rated respirator is the minimum.[7] |
| Solution Preparation & Transfers | Safety goggles. A face shield is required if there is a significant splash risk.[7] | Chemically resistant nitrile gloves. | Full-sleeved lab coat. | Not required if performed within a certified chemical fume hood. |
| Reaction Workup & Purification | Safety goggles and a face shield due to the increased risk of splashes from mixed reagents.[7] | Chemically resistant nitrile gloves. Change gloves immediately if contamination is suspected.[4][6] | Full-sleeved lab coat. Consider a chemically resistant apron if handling larger volumes. | Not required if performed within a certified chemical fume hood. |
| Spill Cleanup | Safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemically resistant apron or disposable coveralls over a lab coat. | Required. A full-face respirator with combination organic vapor/particulate cartridges is recommended for significant spills.[7] |
Procedural Discipline: PPE Protocols
Proper use of PPE is a self-validating system that minimizes the risk of contamination during and after handling procedures.
Step-by-Step Donning Procedure (Putting On)
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if the task requires it.
Step-by-Step Doffing Procedure (Taking Off)
This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.
-
Decontaminate (if possible): Gently wipe down the exterior of the outer gloves and face shield before removal.
-
Outer Gloves: Remove the outer pair of gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the external surface.[4][6] Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces. Place in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Roll it outwards and away from your body, ensuring the contaminated exterior is folded inward. Place it in a designated laundry receptacle or disposal bag.
-
Inner Gloves: Remove the final pair of gloves using the same technique as before.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][3][6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
